molecular formula C32H44ClN3O9 B10861108 N-Me-L-Ala-maytansinol CAS No. 77668-69-0

N-Me-L-Ala-maytansinol

Numéro de catalogue: B10861108
Numéro CAS: 77668-69-0
Poids moléculaire: 650.2 g/mol
Clé InChI: ANHBJISROJTYCJ-CESKRGSMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Me-L-Ala-maytansinol is a useful research compound. Its molecular formula is C32H44ClN3O9 and its molecular weight is 650.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

77668-69-0

Formule moléculaire

C32H44ClN3O9

Poids moléculaire

650.2 g/mol

Nom IUPAC

[(1S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-(methylamino)propanoate

InChI

InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/t18?,19?,23-,24+,25-,28?,31-,32-/m0/s1

Clé InChI

ANHBJISROJTYCJ-CESKRGSMSA-N

SMILES isomérique

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)NC)C)\C)OC)(NC(=O)O2)O

SMILES canonique

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O

Origine du produit

United States

Foundational & Exploratory

N-Me-L-Ala-maytansinol: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maytansinoids are a class of highly potent microtubule-targeting agents that have garnered significant interest as cytotoxic payloads for antibody-drug conjugates (ADCs). N-Me-L-Ala-maytansinol is a hydrophobic, cell-permeable maytansinoid derivative designed for this purpose. While specific public data on this compound is limited, its mechanism of action is predicated on the well-established activities of its parent compounds, maytansine (B1676224) and its analogs like DM1 (Mertansine). This guide elucidates this mechanism, detailing the molecular interactions, cellular consequences, and the methodologies used for its characterization. As part of an ADC, this compound is delivered with high specificity to tumor cells, where it is released to exert its powerful anti-mitotic effects, leading to cell cycle arrest and apoptosis.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action for all maytansinoids, including this compound, is the potent inhibition of microtubule dynamics.[1][2] Microtubules are essential cytoskeletal polymers involved in critical cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[3]

Maytansinoids exert their effect through the following steps:

  • Binding to Tubulin: Maytansinoids bind to tubulin, the protein heterodimer that polymerizes to form microtubules. They bind at or near the vinca (B1221190) alkaloid binding site on the β-tubulin subunit.[4][5]

  • Inhibition of Polymerization: This binding inhibits the assembly of tubulin heterodimers into microtubules.[5][6]

  • Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, maytansinoids profoundly suppress the dynamic instability of microtubules.[3][7] This "end poisoning" mechanism involves binding to the tips of microtubules, which inhibits both their growth (polymerization) and shortening (depolymerization) phases.[3][8] This suppression is a key aspect of their high potency, as even subtle alterations in microtubule dynamics are sufficient to trigger cell death.[7]

This disruption of the microtubule network leads to two major downstream cellular events: cell cycle arrest and apoptosis.

Cellular Consequences

G2/M Cell Cycle Arrest

The failure to form a functional mitotic spindle due to maytansinoid-induced microtubule disruption activates the spindle assembly checkpoint.[1] This crucial cellular safeguard halts the cell cycle in the G2/M phase, preventing cells from proceeding through mitosis with a defective spindle apparatus.[3][9] Prolonged mitotic arrest is a potent trigger for apoptosis.[9]

Induction of Apoptosis

Sustained mitotic arrest initiates programmed cell death, primarily through the intrinsic apoptotic pathway.[1] Key events include:

  • Caspase Activation: Disruption of microtubules triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 being a critical executioner caspase.[1][10]

  • Mitochondrial Pathway: The process often involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[1] This, in turn, activates the caspase cascade, culminating in the cleavage of key cellular proteins and the systematic dismantling of the cell.[1]

Mechanism as an Antibody-Drug Conjugate (ADC) Payload

The systemic toxicity of free maytansinoids prevented their clinical use as standalone chemotherapeutics.[11] ADC technology overcomes this limitation by ensuring targeted delivery.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) ADC ADC (Antibody + Linker + Payload) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (this compound) Lysosome->Payload 4. Payload Release (Linker Cleavage / Degradation) Tubulin Tubulin / Microtubules Payload->Tubulin 5. Binds Tubulin Apoptosis Apoptosis Tubulin->Apoptosis 6. Mitotic Arrest

The ADC-mediated mechanism involves:

  • Targeted Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[3]

  • Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[12]

  • Lysosomal Trafficking: The endosome traffics to and fuses with a lysosome.[12]

  • Payload Release: Within the acidic environment and enzymatic milieu of the lysosome, the linker connecting the antibody and the maytansinoid is cleaved, or the antibody itself is degraded (in the case of non-cleavable linkers), releasing the active this compound payload into the cytoplasm.[3][8]

  • Cytotoxic Action: The freed payload then binds to tubulin and executes its microtubule disruption mechanism, leading to cell death.[8]

Apoptosis_Pathway Payload Maytansinoid Payload Tubulin Tubulin Polymerization Payload->Tubulin Inhibits Microtubule Microtubule Dynamics Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts SAC Spindle Assembly Checkpoint Spindle->SAC Activates Arrest G2/M Mitotic Arrest SAC->Arrest Induces Mito Mitochondrial Pathway Arrest->Mito Triggers Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Quantitative Data Summary

The potency of maytansinoids is quantified by their binding affinity to tubulin, their effects on microtubule dynamics, and their cytotoxicity (IC₅₀) in cancer cell lines.

Table 1: Tubulin Binding and Microtubule Dynamics

Parameter Maytansine S-methyl DM1 S-methyl DM4 Reference
Tubulin Binding KD 0.86 ± 0.2 µmol/L 0.93 ± 0.2 µmol/L - [8]
Microtubule High-Affinity Binding KD - 0.1 ± 0.05 µmol/L - [7][8]
High-Affinity Binding Sites per Microtubule - ~37 - [7][8]
Overall Dynamicity Suppression (at 100 nM) 45% 84% 73% [8]
Growth Rate Suppression (at 100 nM) 37% 28% - [7]
Shortening Rate Suppression (at 100 nM) 45% 22% - [7]

| Catastrophe Frequency Suppression (at 100 nM) | 61% | 36% | - |[7] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of Maytansinoids

Compound/ADC Cell Line Cancer Type IC₅₀ Value Reference
Maytansine - - 710 pM (for mitotic arrest) [3]
S-methyl DM1 - - 330 pM (for mitotic arrest) [3]
Maytansine KB Nasopharynx Carcinoma 8 pM [11]
Maytansine P-388 Murine Leukemia 0.6 pM [11]
DM1 (free drug) Karpas 299 T-cell Lymphoma 7.06 - 39.53 nmol/L [13]
Anti-CD30-MCC-DM1 Karpas 299 T-cell Lymphoma 0.06 nmol/L [13]
Anti-CD30-MCC-DM1 HH T-cell Lymphoma 0.05 nmol/L [13]

| T-DM1 | MDA-MB-361 | Breast Cancer | ~10-20 ng/mL |[14] |

Detailed Experimental Protocols

Characterizing the mechanism of action of this compound involves a series of established in vitro assays.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in absorbance (optical density) at 340-350 nm.[15][16] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

  • Materials:

    • Lyophilized, purified tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM stock)

    • Glycerol

    • Temperature-controlled spectrophotometer/plate reader (37°C)

    • 96-well, half-area, UV-transparent plates

  • Protocol:

    • Prepare a tubulin polymerization mix on ice. A typical final reaction contains 3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[16]

    • Add test compound (e.g., this compound dissolved in DMSO) and controls (DMSO vehicle, known inhibitor like nocodazole) to the wells of a pre-warmed 96-well plate.

    • To initiate polymerization, add the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C plate reader and begin kinetic measurements.

    • Record the absorbance at 340 nm every 60 seconds for 60 minutes.[17]

    • Data Analysis: Plot absorbance vs. time. The inhibitory effect is determined by comparing the Vmax and the final steady-state absorbance of compound-treated wells to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

  • Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA.[18] The fluorescence intensity of PI in a stained cell is directly proportional to its DNA content. Flow cytometry measures this intensity for thousands of individual cells, allowing for the generation of a histogram showing G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Materials:

    • Cultured cancer cells

    • Phosphate-Buffered Saline (PBS)

    • Ice-cold 70% ethanol (B145695) (for fixation)

    • PI/RNase A staining solution

    • Flow cytometer

  • Protocol:

    • Cell Harvest: Culture cells to ~70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 24 hours). Harvest cells (including floating cells) and wash with cold PBS.

    • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) and add 4-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[19]

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

    • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS.

    • Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[20]

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Analysis: Analyze the samples on a flow cytometer.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.

  • Principle: The assay uses a synthetic substrate, Ac-DEVD-AMC, which is not fluorescent. In apoptotic cells, activated caspase-3 cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.[1][10] The fluorescence intensity is proportional to the amount of active caspase-3.

  • Materials:

    • Treated and untreated cell lysates

    • Caspase assay buffer

    • DTT

    • Ac-DEVD-AMC substrate

    • Fluorescence microplate reader (Ex: 380 nm, Em: 420-460 nm)

  • Protocol:

    • Induce Apoptosis: Treat cells with this compound for the desired time.

    • Prepare Lysates: Harvest cells and lyse them using a chilled lysis buffer. Centrifuge to pellet debris and collect the supernatant (cytosolic extract).

    • Determine the protein concentration of each lysate to ensure equal loading.

    • Assay Reaction: In a 96-well black plate, add 50-200 µg of protein from each lysate.

    • Prepare a reaction buffer containing DTT and add it to each well.

    • Add the Ac-DEVD-AMC substrate to each well to start the reaction.[5]

    • Incubate the plate at 37°C for 1-2 hours.

    • Measurement: Read the fluorescence on a microplate reader at the appropriate wavelengths.

    • Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_adc ADC-Specific Assays TubulinAssay Tubulin Polymerization Assay Result1 Determine effect on microtubule assembly TubulinAssay->Result1 Cytotoxicity Cytotoxicity Assay (MTT/IC50) CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Caspase-3) Internalization Internalization Assay (Fluorescence Microscopy) Result5 Verify ADC uptake into target cells Internalization->Result5

References

A Technical Guide to the Synthesis and Characterization of N-Me-L-Ala-maytansinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-Me-L-Ala-maytansinol, a potent microtubule-targeting agent and a critical component in the development of antibody-drug conjugates (ADCs). This document details the synthetic route from its precursor, maytansinol (B1676226), and outlines the analytical techniques used for its characterization, presenting key quantitative data in a structured format.

Introduction

This compound is a derivative of the natural product maytansine, an ansamycin (B12435341) macrolide that exhibits powerful cytotoxic activity.[1] Maytansinoids, including this compound, function by inhibiting the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] The conjugation of these highly potent payloads to monoclonal antibodies, which selectively target tumor-associated antigens, has led to the development of effective and targeted cancer therapies.[3] this compound, with its N-methyl-L-alanine side chain, serves as a crucial intermediate for the attachment of various linker chemistries, enabling the creation of stable and efficacious ADCs.[4]

Synthesis of this compound

The synthesis of this compound involves the esterification of the C-3 hydroxyl group of maytansinol with a protected N-methyl-L-alanine derivative, followed by deprotection. A common synthetic strategy employs a carbodiimide-mediated coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of maytansinoid esters.[1]

Materials:

Procedure:

  • Esterification:

    • Dissolve maytansinol and an excess of N-Boc-N-methyl-L-alanine in anhydrous dichloromethane.

    • To this solution, add dicyclohexylcarbodiimide (DCC) and a catalytic amount of anhydrous zinc chloride.

    • Stir the reaction mixture at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-Me-L-Ala-maytansinol.

  • Purification of the Intermediate:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to isolate the pure N-Boc-N-Me-L-Ala-maytansinol.

  • Deprotection:

    • Dissolve the purified N-Boc-N-Me-L-Ala-maytansinol in dichloromethane.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C and stir the reaction for a specified time to remove the Boc protecting group.

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Final Purification:

    • Purify the final product by silica gel column chromatography to yield pure this compound.

Synthesis_Workflow Maytansinol Maytansinol Esterification Esterification (DCC, ZnCl₂, DCM) Maytansinol->Esterification N_Boc_N_Me_Ala N-Boc-N-methyl-L-alanine N_Boc_N_Me_Ala->Esterification Crude_Boc_Product Crude N-Boc-N-Me-L-Ala- maytansinol Esterification->Crude_Boc_Product Purification1 Silica Gel Chromatography Crude_Boc_Product->Purification1 Pure_Boc_Product Pure N-Boc-N-Me-L-Ala- maytansinol Purification1->Pure_Boc_Product Deprotection Deprotection (TFA, DCM) Pure_Boc_Product->Deprotection Crude_Final_Product Crude N-Me-L-Ala- maytansinol Deprotection->Crude_Final_Product Purification2 Silica Gel Chromatography Crude_Final_Product->Purification2 Final_Product This compound Purification2->Final_Product Mechanism_of_Action cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces N_Me_L_Ala_Maytansinol This compound N_Me_L_Ala_Maytansinol->Tubulin Binds to N_Me_L_Ala_Maytansinol->Microtubules Inhibits Assembly

References

N-Me-L-Ala-maytansinol: A Technical Guide to its Discovery, Development, and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-L-Ala-maytansinol is a potent cytotoxic agent belonging to the maytansinoid family of microtubule-targeting compounds. Its high cytotoxicity has positioned it as a key payload in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. This technical guide provides an in-depth overview of the discovery, historical development, mechanism of action, and synthesis of this compound, tailored for researchers and professionals in the field of drug development.

Historical Development: From a Shrub to a Targeted Warhead

The journey of this compound begins with the discovery of its parent compound, maytansine, in the 1970s from the Ethiopian shrub Maytenus serrata.[1] Maytansine demonstrated potent antitumor activity by inhibiting microtubule assembly, a critical process for cell division.[1] However, its severe systemic toxicity in early clinical trials limited its therapeutic potential as a standalone agent.[1]

Mechanism of Action: Disrupting the Cellular Scaffolding

This compound, like other maytansinoids, exerts its cytotoxic effects by potently inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[1]

The process begins with the binding of the ADC to its target antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex. Once inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the cytotoxic payload to interact with its intracellular target, tubulin.

Signaling Pathways to Apoptosis

The induction of apoptosis by this compound is a complex process involving multiple signaling pathways. A key event is the activation of the spindle assembly checkpoint (SAC) , a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. By disrupting microtubule function, maytansinoids activate the SAC, leading to prolonged mitotic arrest. This sustained arrest can trigger the intrinsic apoptotic pathway.

The intrinsic pathway is often mediated by the p53 tumor suppressor protein and the JNK/AP-1 signaling cascade .[2][3] These pathways can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, the executioners of apoptosis.[2][3]

cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action cluster_2 Apoptotic Signaling ADC ADC Internalization Internalization ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Payload N-Me-L-Ala- maytansinol (B1676226) Release->Payload Tubulin Tubulin Binding Payload->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_Arrest SAC Spindle Assembly Checkpoint Activation Mitotic_Arrest->SAC p53 p53 Activation SAC->p53 JNK_AP1 JNK/AP-1 Pathway SAC->JNK_AP1 Bax_Bcl2 Bax↑ / Bcl-2↓ p53->Bax_Bcl2 JNK_AP1->Bax_Bcl2 Caspases Caspase Activation Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The potency of this compound has been evaluated in various cancer cell lines. The following tables summarize key quantitative data regarding its cytotoxic activity and binding affinity to tubulin.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
MMT/EGFRvIIIGlioblastoma24[2]
U251/EGFRvIIIGlioblastoma3[2]
C4-2Prostate Cancer6[2]

Table 2: Tubulin Binding Affinity of a Related Maytansinoid (S-methyl DM1)

ParameterValueMethodReference
Kd (to soluble tubulin)0.93 ± 0.2 µMFluorescence Spectroscopy
Kd (to microtubule high-affinity sites)0.1 ± 0.05 µMScatchard Analysis

Note: Data for the closely related maytansinoid S-methyl DM1 is provided as a proxy for the tubulin binding affinity of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the esterification of maytansinol at the C-3 hydroxyl group with N-methyl-L-alanine. The following is a generalized protocol based on methods described for the synthesis of similar maytansinoid esters.

Materials:

  • Maytansinol

  • N-methyl-L-alanine

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Zinc chloride (ZnCl₂) or other Lewis acid catalyst

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve maytansinol and an excess of N-methyl-L-alanine in anhydrous DCM.

  • Coupling Reaction: To the stirred solution, add a coupling agent such as DCC and a catalytic amount of a Lewis acid like anhydrous zinc chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_0 Synthesis Workflow Start Start: Maytansinol & N-methyl-L-alanine Coupling Coupling Reaction (DCC, ZnCl2 in DCM) Start->Coupling Monitoring Reaction Monitoring (TLC/HPLC) Coupling->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Product: This compound Characterization->End

Experimental workflow for the synthesis of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Its development from a naturally occurring cytotoxic agent into a sophisticated payload for ADCs highlights the power of medicinal chemistry to optimize therapeutic agents. By understanding its historical context, mechanism of action, and synthetic pathways, researchers can continue to innovate and develop next-generation ADCs with improved efficacy and safety profiles for the treatment of cancer.

References

Navigating the Solubility and Stability of N-Me-L-Ala-Maytansinol in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Me-L-Ala-maytansinol, a potent cytotoxic payload used in the development of antibody-drug conjugates (ADCs), with a specific focus on its behavior in dimethyl sulfoxide (B87167) (DMSO). Understanding these parameters is critical for the accurate preparation, storage, and use of this compound in research and development settings.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a drug candidate are fundamental physicochemical properties that profoundly influence its developability and therapeutic efficacy. In the context of highly potent molecules like maytansinoids, precise knowledge of their behavior in common laboratory solvents is paramount for ensuring the reliability and reproducibility of experimental data. DMSO is a ubiquitous solvent in drug discovery due to its exceptional solvating power for a wide range of organic molecules. However, its hygroscopic nature and potential to influence compound stability necessitate a thorough understanding of its interactions with the dissolved agent.

Solubility of this compound in DMSO

This compound, a hydrophobic derivative of maytansine, exhibits high solubility in DMSO. This property allows for the preparation of concentrated stock solutions, which are essential for various in vitro and in vivo studies.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound and related maytansinoids in DMSO.

CompoundSolventSolubilityMolar Concentration (approx.)Reference
This compoundDMSO100 mg/mL153.81 mM[1][2]
SC-VC-PAB-N-Me-L-Ala-MaytansinolDMSO100 mg/mL73.21 mM[3]

It is important to note that the use of anhydrous, high-purity DMSO is recommended, as its hygroscopic nature can impact the solubility of the product. Ultrasonic assistance may be required to achieve complete dissolution at high concentrations.[1][2]

Stability of this compound in DMSO

The stability of this compound in DMSO is a critical factor for maintaining its potency and integrity during storage and experimental use. While maytansinoids are generally stable in DMSO stock solutions, several factors, including storage temperature, light exposure, and the presence of water, can influence their degradation over time.

Storage Recommendations and Stability Data

Proper storage is crucial for preserving the integrity of this compound stock solutions. The following table outlines the recommended storage conditions and reported stability periods.

Storage ConditionDurationReference
-20°C1 month[1][2]
-80°C6 months[1][2]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of this compound powder to a pre-weighed vial.

  • Add a known volume of anhydrous DMSO to the vial.

  • Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

  • Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol 2: Assessment of this compound Stability in DMSO (HPLC-Based Method)

This protocol describes a general approach for evaluating the stability of this compound in a DMSO stock solution over time.

Materials:

  • This compound stock solution in anhydrous DMSO (e.g., 10 mg/mL)

  • Amber glass vials

  • Temperature-controlled storage units (e.g., -20°C and -80°C)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Appropriate HPLC column and mobile phases

Procedure:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • At predetermined time points (e.g., 0, 1, 3, 6 months), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw to room temperature.

  • Analyze the sample by a stability-indicating HPLC method to determine the purity of this compound and to detect any potential degradation products.

  • Quantify the peak area of the parent compound and any new peaks corresponding to degradants.

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).

  • Plot the percentage of remaining this compound against time to assess the degradation profile.

Visualizations

Mechanism of Action: Maytansinoid-Induced Microtubule Disruption

Maytansinoids, including this compound, exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. The following diagram illustrates the key steps in this signaling pathway.

Maytansinoid_Pathway Maytansinoid This compound Tubulin Tubulin Dimers (α/β) Maytansinoid->Tubulin Binds to Tubulin Microtubule Microtubule Polymer Maytansinoid->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Signaling pathway of maytansinoid-induced apoptosis.

Experimental Workflow: Solubility and Stability Assessment

The logical flow for assessing the solubility and stability of a compound like this compound is depicted in the following workflow diagram.

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment Sol_Prep Prepare Supersaturated Solution in DMSO Sol_Equilibrate Equilibrate (e.g., 24-48h) Sol_Prep->Sol_Equilibrate Sol_Separate Separate Solid and Supernatant (Centrifuge) Sol_Equilibrate->Sol_Separate Sol_Analyze Analyze Supernatant (HPLC) Sol_Separate->Sol_Analyze Sol_Calculate Calculate Solubility Sol_Analyze->Sol_Calculate Stab_Prep Prepare Stock Solution in DMSO and Aliquot Stab_Store Store at Defined Temperatures (e.g., -20°C, -80°C) Stab_Prep->Stab_Store Stab_Sample Sample at Time Points (T=0, 1, 3, 6 months) Stab_Store->Stab_Sample Stab_Analyze Analyze Purity (Stability-Indicating HPLC) Stab_Sample->Stab_Analyze Stab_Evaluate Evaluate Degradation Profile Stab_Analyze->Stab_Evaluate Start Start Start->Sol_Prep Start->Stab_Prep

References

In Vitro Cytotoxicity of N-Me-L-Ala-maytansinol on Tumor Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-L-Ala-maytansinol is a potent cytotoxic agent belonging to the maytansinoid family of microtubule-targeting compounds.[1] Maytansinoids, originally isolated from plants of the Maytenus genus, are highly effective in inducing cell death in rapidly dividing cells, making them a significant area of interest in oncology research.[2][3] this compound, a synthetic derivative, is particularly noted for its hydrophobic and cell-permeable properties, which allow it to efficiently cross cellular membranes to exert its cytotoxic effects.[1] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, summarizing available cytotoxicity data, providing comprehensive experimental protocols, and visualizing key processes.

Mechanism of Action

The primary mechanism of action of this compound, like other maytansinoids, is the disruption of microtubule dynamics.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.

This compound binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site. This binding inhibits the polymerization of tubulin into microtubules and can also induce the depolymerization of existing microtubules.[2] The disruption of microtubule dynamics leads to a cascade of cellular events:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the activation of a caspase cascade, leading to controlled cell death.[3]

Quantitative Cytotoxicity Data

Obtaining a comprehensive, standardized dataset of IC50 values for the free agent this compound across a wide range of tumor cell lines is challenging from publicly available literature. Much of the published data focuses on maytansinoid-based antibody-drug conjugates (ADCs) or other derivatives like DM1 and DM4. However, the high potency of maytansinoids, in general, is well-documented, with cytotoxic effects often observed in the sub-nanomolar to low nanomolar range.

For context, the following table summarizes the in vitro cytotoxicity of related maytansinoid compounds and ADCs in various cancer cell lines. It is important to note that the potency of this compound as a free drug may differ from these conjugated or modified forms.

Compound/ADCCell LineCancer TypeIC50 (nM)Reference
IMGC936 (ADC)VariousSolid Tumors0.2 - 224[4]
huN901-DM1 (ADC)U266Multiple Myeloma10 - 50[5]
Maytansinoid DerivativeA549Lung CarcinomaVaries[6]
Maytansinoid DerivativeA2780Ovarian CarcinomaVaries[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of this compound on tumor cell lines.

Materials:

  • Tumor cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-30 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of tumor cells.

Materials:

  • Tumor cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_cytotoxicity Cytotoxicity Assessment cluster_cell_cycle Cell Cycle Analysis cell_culture Tumor Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Treatment with This compound seeding->treatment mtt_assay MTT Assay treatment->mtt_assay harvesting Cell Harvesting & Fixation treatment->harvesting absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Determination absorbance->ic50 pi_staining Propidium Iodide Staining harvesting->pi_staining flow_cytometry Flow Cytometry pi_staining->flow_cytometry analysis Cell Cycle Profile Analysis flow_cytometry->analysis

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

signaling_pathway cluster_entry Cellular Uptake cluster_microtubule Microtubule Disruption cluster_mitosis Mitotic Arrest cluster_apoptosis Apoptosis Induction compound This compound (Cell Permeable) tubulin Tubulin Binding compound->tubulin inhibition Inhibition of Microtubule Polymerization tubulin->inhibition depolymerization Microtubule Depolymerization tubulin->depolymerization spindle_disruption Mitotic Spindle Disruption inhibition->spindle_disruption depolymerization->spindle_disruption g2m_arrest G2/M Phase Arrest spindle_disruption->g2m_arrest intrinsic_pathway Intrinsic Apoptotic Pathway g2m_arrest->intrinsic_pathway caspase_activation Caspase Cascade Activation intrinsic_pathway->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

N-Me-L-Ala-maytansinol: A Technical Guide to a Novel Payload for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Maytansinoids, a class of microtubule-inhibiting agents, have emerged as highly effective payloads for ADCs. This technical guide provides an in-depth analysis of N-Me-L-Ala-maytansinol, a promising maytansinoid derivative, for its application as an ADC payload. We will explore its synthesis, mechanism of action, and the critical role of linker technology in its delivery. Furthermore, this guide will present a comprehensive overview of the experimental protocols for the synthesis, conjugation, and evaluation of this compound-based ADCs, supported by available preclinical data.

Introduction to Maytansinoid Payloads in ADCs

Maytansinoids are potent antimitotic agents that were originally isolated from the plant Maytenus ovatus.[1] Their mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] Despite their high cytotoxicity, their systemic toxicity limited their use as standalone chemotherapeutic agents. The advent of ADC technology has provided a means to harness the potent cell-killing ability of maytansinoids by selectively delivering them to tumor cells, thereby significantly improving their therapeutic index.

Two of the most well-known maytansinoid payloads are DM1 and DM4, which are utilized in the FDA-approved ADCs Trastuzumab emtansine (Kadcyla®) and Mirvetuximab soravtansine (B3322474) (Elahere®), respectively.[1] this compound is a derivative designed to offer potential advantages in terms of stability, potency, and linker compatibility.

This compound: Structure and Synthesis

This compound is a derivative of maytansinol (B1676226), where the C-3 hydroxyl group is esterified with N-methyl-L-alanine. This modification provides a handle for the attachment of a linker, which is a critical component of the ADC.

Chemical Structure

The chemical structure of this compound is presented below.

Chemical Formula: C₃₂H₄₄ClN₃O₉ Molecular Weight: 650.16 g/mol CAS Number: 77668-69-0

Synthesis of this compound

The synthesis of this compound typically starts from maytansinol, which can be obtained through the reduction of ansamitocin P-3, a related natural product. The key step is the esterification of the C-3 hydroxyl group of maytansinol with N-methyl-L-alanine.

Experimental Protocol: Synthesis of this compound from Maytansinol

  • Materials: Maytansinol, N-Boc-N-methyl-L-alanine, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM), trifluoroacetic acid (TFA), diethyl ether, standard laboratory glassware and purification apparatus (e.g., silica (B1680970) gel chromatography).

  • Step 1: Esterification.

    • Dissolve maytansinol and N-Boc-N-methyl-L-alanine in anhydrous DCM.

    • Add DCC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain Boc-protected this compound.

  • Step 2: Deprotection.

    • Dissolve the Boc-protected intermediate in a mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product.

    • Collect the solid by filtration and dry under vacuum to yield this compound as the trifluoroacetate (B77799) salt.

Mechanism of Action of Maytansinoid-Based ADCs

The cytotoxic activity of this compound is exerted after the ADC has been internalized by the target cancer cell.

ADC Mechanism of Action Mechanism of Action of this compound ADC ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding 1. TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Release Linker Cleavage & Payload Release Lysosome->Release 4. Payload N-Me-L-Ala- maytansinol Release->Payload Tubulin Tubulin Payload->Tubulin 5. Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis 6.

Caption: Mechanism of action of a maytansinoid-based ADC.

  • Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of the cancer cell.

  • Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.

  • Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.

  • Payload Release: Within the lysosome, the linker connecting the antibody and the payload is cleaved by lysosomal enzymes (for cleavable linkers) or the antibody is degraded, releasing the active this compound.

  • Microtubule Inhibition: The released payload binds to tubulin, a key component of microtubules.

  • Apoptosis: This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).

Linker Chemistry for this compound ADCs

The linker is a critical component of an ADC, influencing its stability in circulation, the mechanism of payload release, and overall efficacy.[3][4] Linkers can be broadly categorized as cleavable or non-cleavable.

  • Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the tumor cell. Common cleavage mechanisms include:

    • Enzyme-sensitive linkers: Cleaved by enzymes such as cathepsins, which are abundant in lysosomes.

    • pH-sensitive linkers: Cleaved in the acidic environment of endosomes and lysosomes.

    • Glutathione-sensitive linkers: Cleaved in the reducing environment of the cytoplasm.

  • Non-cleavable Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody in the lysosome.

The choice of linker for this compound depends on the desired mechanism of action and the specific target. A study by Nittoli et al. (2018) explored cleavable amino-alkyl and aryl maytansinoids, suggesting that cleavable linkers are a viable strategy for this payload.

Preclinical Evaluation of this compound ADCs

The preclinical evaluation of an ADC involves a series of in vitro and in vivo studies to assess its potency, specificity, and efficacy.

In Vitro Cytotoxicity

The cytotoxic potential of this compound ADCs is typically evaluated using cell-based assays.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Materials: Target cancer cell lines (antigen-positive and antigen-negative), cell culture medium, 96-well plates, this compound ADC, control antibody, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound ADC and control antibody for a specified period (e.g., 72-96 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

Quantitative Data: In Vitro Cytotoxicity

Cell LineTarget AntigenIC50 (nM) of this compound
MMT/EGFRvIIIEGFRvIII24
U251/EGFRvIIIEGFRvIII3
C4-2(Not Specified)6

Data from a study on an EGFRvIII-targeting ADC with a cleavable amino-alkyl maytansinoid payload.

In Vivo Efficacy

The antitumor activity of this compound ADCs is evaluated in animal models, typically using xenografts of human tumors in immunodeficient mice.

Experimental Protocol: In Vivo Xenograft Study

  • Materials: Immunodeficient mice (e.g., nude or SCID mice), human cancer cell line, Matrigel (optional), this compound ADC, vehicle control, calipers.

  • Procedure:

    • Implant human tumor cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control, ADC).

    • Administer the ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • The study is terminated when tumors in the control group reach a predetermined size or if significant toxicity is observed.

    • Efficacy is determined by comparing the tumor growth inhibition in the ADC-treated group to the control group.

A study on an EGFRvIII-targeting ADC with a cleavable amino-alkyl maytansinoid payload demonstrated tumor regression in two different xenograft models (U251/EGFRvIII and MMT/EGFRvIII).

ADC Characterization

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and a well-defined drug-to-antibody ratio (DAR).

Experimental Workflow: ADC Conjugation and Characterization

ADC Workflow Workflow for ADC Conjugation and Characterization cluster_0 Conjugation cluster_1 Characterization Antibody Antibody Preparation Conjugation Conjugation Reaction Antibody->Conjugation Payload Payload-Linker Preparation Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (HIC, RP-HPLC, MS) Purification->DAR Aggregation Aggregation Analysis (SEC) DAR->Aggregation Binding Antigen Binding (ELISA, SPR) Aggregation->Binding InVitro In Vitro Cytotoxicity Binding->InVitro InVivo In Vivo Efficacy InVitro->InVivo

Caption: General workflow for the conjugation and characterization of an ADC.

Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also separate based on hydrophobicity.

  • Mass Spectrometry (MS): Provides a precise measurement of the mass of the ADC, allowing for the calculation of the DAR.

Conclusion

This compound represents a promising maytansinoid payload for the development of next-generation antibody-drug conjugates. Its structure allows for versatile linker attachment, and preclinical data suggests potent antitumor activity. The continued optimization of linker technologies and a deeper understanding of the structure-activity relationships of maytansinoid payloads will be crucial for the successful clinical translation of ADCs utilizing this compound. This technical guide provides a foundational understanding for researchers and drug developers working to advance this important class of targeted cancer therapeutics.

References

An In-depth Technical Guide to Structural Analogs and Derivatives of N-Me-L-Ala-maytansinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of N-Me-L-Ala-maytansinol, a potent microtubule-targeting agent utilized in the development of antibody-drug conjugates (ADCs). This document details the synthesis, structure-activity relationships (SAR), and mechanisms of action of these cytotoxic payloads, offering valuable insights for researchers in oncology and drug development.

Introduction

Maytansinoids are a class of potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2] this compound is a derivative of maytansine (B1676224), a natural product originally isolated from Maytenus ovatus.[2] Its high cytotoxicity makes it an effective payload for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells.[3][4][5] This guide will explore the chemical modifications of the this compound core structure and their impact on biological activity.

Mechanism of Action

The primary mechanism of action for this compound and its analogs is the inhibition of microtubule dynamics.[1][2] These compounds bind to tubulin at the vinca (B1221190) alkaloid binding site, preventing the polymerization of tubulin into microtubules.[1][6] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[7]

cluster_adc_delivery ADC Delivery and Payload Release cluster_cellular_effect Cellular Mechanism of Action ADC Maytansinoid-ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload This compound Analog Lysosome->Payload Linker Cleavage & Payload Release Tubulin α/β-Tubulin Dimers Payload->Tubulin Binding & Inhibition of Polymerization Microtubule Microtubule Polymer Payload->Microtubule Suppression of Dynamic Instability Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption of Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Induction of Programmed Cell Death

Figure 1: Mechanism of action of a maytansinoid-based ADC.

Structural Analogs and Derivatives: Quantitative Data

The potency of maytansinoid analogs is highly dependent on their chemical structure. Modifications to the C3 ester side chain, the ansa macrocycle, and the aromatic ring can significantly impact cytotoxicity. The following table summarizes the in vitro cytotoxicity (IC50) of this compound and several of its key analogs against various cancer cell lines.

Compound/Analog NameModificationCell LineIC50 (nM)Reference
This compound -MMT/EGFRvIII24[3]
U251/EGFRvIII3[3]
C4-26[3]
DM1 (Mertansine) Thiol-containing C3 esterVariousSub-nanomolar[2]
DM4 (Ravtansine) Sterically hindered thiol-containing C3 esterVariousSub-nanomolar[1]
S-methyl DM1 Methylated thiol of DM1VariousPotent microtubule poison[2]
S-methyl DM4 Methylated thiol of DM4VariousPotent microtubule poison[2]

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives typically involves the esterification of maytansinol (B1676226) at the C3 position. Maytansinol itself can be obtained through the reduction of maytansine or its derivatives.

Example Protocol: Preparation of Maytansinol from a Maytansinoid Ester

  • Reaction Setup: A 15 mL septum-capped vial equipped with a magnetic stirring bar is charged with lithium aluminum hydride (1M in THF, 4.2 equivalents). The solution is cooled to -5°C.

  • Addition of Starting Material: A solution of the starting maytansinoid ester (e.g., N-methyl-N-(3-methyldithiopropanoyl)-D-alanylmaytansine, 1 equivalent) in anhydrous THF is added at a rate that maintains the temperature below 8°C.

  • Reaction Monitoring: The reaction mixture is cooled back to -5°C, and the progress is monitored by high-performance liquid chromatography (HPLC).

  • Completion and Work-up: After approximately 2 hours, the reaction is typically complete, with maytansinol as the major product. The reaction can be worked up using standard techniques.

Start Maytansinoid Ester (e.g., DM1 precursor) Reaction Reduction Reaction (approx. 2 hours) Start->Reaction LAH LiAlH4 in THF -5°C to 8°C LAH->Reaction HPLC HPLC Monitoring Reaction->HPLC Workup Reaction Work-up Reaction->Workup HPLC->Reaction Check Completion Maytansinol Maytansinol Workup->Maytansinol Esterification Esterification with N-Me-L-Ala derivative Maytansinol->Esterification FinalProduct This compound Analog Esterification->FinalProduct

Figure 2: General workflow for the synthesis of maytansinol and subsequent esterification.

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining the inhibitory effect of maytansinoid analogs on microtubule formation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a suitable buffer (e.g., PEM buffer) with GTP (1 mM).

  • Addition of Test Compound: Add the maytansinoid analog at various concentrations (e.g., 0-20 µM) to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 45 minutes) to allow for polymerization.

  • Sedimentation: Centrifuge the samples (e.g., 35,000 x g for 1 hour at 30°C) to pellet the polymerized microtubules.

  • Quantification: Depolymerize the microtubule pellets at 0°C overnight and determine the protein concentration to quantify the mass of the polymer formed.

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the ability of the maytansinoid analogs to kill cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the maytansinoid analog for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated from the dose-response curve.

Mechanisms of Resistance

Resistance to maytansinoid-based ADCs can arise through various mechanisms, including reduced expression of the target antigen, alterations in the endocytic pathway, and increased drug efflux.

cluster_resistance Mechanisms of Resistance to Maytansinoid ADCs ReducedAntigen Reduced Target Antigen Expression ADC Maytansinoid-ADC ReducedAntigen->ADC Blocks Binding ImpairedInternalization Impaired ADC Internalization Cell Cancer Cell ImpairedInternalization->Cell Prevents Entry AlteredTrafficking Altered Endosomal/ Lysosomal Trafficking Payload Payload AlteredTrafficking->Payload Prevents Release IncreasedEfflux Increased Drug Efflux (e.g., ABC Transporters) IncreasedEfflux->Payload Removes from Cell TubulinMutations Tubulin Mutations (Altered Binding Site) Target Targeted Action TubulinMutations->Target Prevents Binding ADC->Cell Targeting Cell->Payload Internalization & Release Payload->Target

Figure 3: Overview of potential resistance mechanisms to maytansinoid-based ADCs.

Conclusion

This compound and its structural analogs represent a critical class of cytotoxic payloads for the development of next-generation ADCs. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action and resistance is paramount for designing more effective and safer cancer therapeutics. This guide provides a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Preliminary Investigation of N-Me-L-Ala-maytansinol Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-L-Ala-maytansinol is a potent microtubule-disrupting agent utilized as a payload in antibody-drug conjugates (ADCs). While its on-target cytotoxic effects are well-documented, a thorough understanding of its off-target toxicities is critical for the development of safe and effective ADC therapies. This technical guide provides a comprehensive preliminary investigation into the potential off-target effects of this compound. Drawing upon data from structurally similar maytansinoids, such as DM1, this document outlines the primary mechanisms of off-target toxicity, presents available (surrogate) quantitative data, details relevant experimental protocols for assessing these effects, and provides visual representations of key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating preclinical safety assessments of ADCs incorporating this compound or related maytansinoid payloads.

Introduction to this compound and Off-Target Effects

This compound belongs to the maytansinoid family of potent antimitotic agents.[1] These compounds exert their cytotoxic effects by binding to tubulin and inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2] When used as payloads in ADCs, maytansinoids are designed for targeted delivery to cancer cells. However, off-target toxicities can arise from several mechanisms, limiting the therapeutic window of ADCs. Understanding these off-target effects is paramount for designing safer and more effective cancer therapies.[3]

The primary mechanisms contributing to the off-target toxicity of maytansinoid-based ADCs include:

  • Premature Payload Release: Instability of the linker connecting the maytansinoid to the antibody can lead to the release of the cytotoxic payload into systemic circulation, causing damage to healthy tissues.

  • Antigen-Independent Uptake: Healthy cells, particularly those in the liver and hematopoietic system, can take up the ADC through non-specific mechanisms like macropinocytosis.

  • "On-Target, Off-Tumor" Toxicity: The target antigen for the ADC may be expressed at low levels on healthy cells, leading to unintended ADC binding and toxicity in normal tissues.

  • Payload-Mediated Off-Target Binding: The maytansinoid payload itself can mediate binding to other cell surface proteins, such as cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity in an antigen-independent manner.

Commonly observed clinical and preclinical toxicities associated with maytansinoid-based ADCs include hepatotoxicity, thrombocytopenia, and peripheral neuropathy.[1]

Mechanisms of Off-Target Toxicity and Signaling Pathways

Microtubule Disruption and Apoptosis Induction

The primary on-target and a significant component of the off-target mechanism of this compound is the disruption of microtubule dynamics. This leads to mitotic arrest and subsequent induction of the intrinsic apoptotic pathway.

G Maytansinoid This compound Tubulin Tubulin Binding Maytansinoid->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Figure 1. Signaling pathway of maytansinoid-induced apoptosis.
Antigen-Independent Uptake Mechanisms

Healthy cells can internalize ADCs through mechanisms independent of target antigen binding, leading to off-target toxicity. Two prominent mechanisms are macropinocytosis and Fc-gamma receptor (FcγR)-mediated uptake.

G cluster_0 Antigen-Independent ADC Uptake ADC ADC (this compound) Macropinocytosis Macropinocytosis ADC->Macropinocytosis FcR Fcγ Receptor Binding ADC->FcR Internalization Internalization into Healthy Cell Macropinocytosis->Internalization FcR->Internalization PayloadRelease Payload Release Internalization->PayloadRelease Toxicity Off-Target Toxicity PayloadRelease->Toxicity

Figure 2. Workflow of antigen-independent ADC uptake and toxicity.

Quantitative Data on Off-Target Effects

Direct quantitative data on the off-target effects of this compound are limited in publicly available literature. However, data from the closely related maytansinoid, DM1, can serve as a valuable surrogate for preliminary assessment due to their structural similarity. The primary difference lies in the N-methyl-L-alanine linker precursor in the target molecule, which is cleaved to release a maytansinoid structurally similar to DM1.

Table 1: In Vitro Cytotoxicity of Maytansinoids in Various Cell Lines

Cell LineCancer TypeCompoundIC50 (nM)Reference
COLO 205ColonMaytansine0.03[4]
COLO 205ColonDM1SMe0.04[4]
HCT-15ColonMaytansine0.2[4]
HCT-15ColonDM1SMe0.3[4]
UO-31RenalMaytansine0.3[4]
UO-31RenalDM1SMe0.5[4]
SK-BR-3BreastDM40.3-0.4[2]

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Experimental Protocols for Assessing Off-Target Effects

General In Vitro Cytotoxicity Assay

This protocol is a standard method to assess the general cytotoxicity of a compound against various cell lines, including non-target healthy cells.

4.1.1. Experimental Workflow

G Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with This compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate2->Assay Analyze Measure Signal & Calculate IC50 Assay->Analyze

Figure 3. Workflow for a general in vitro cytotoxicity assay.

4.1.2. Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Assess cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Measure the signal (absorbance or luminescence) and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Macropinocytosis-Mediated Uptake Assay

This assay quantifies the extent of non-specific uptake of an ADC via macropinocytosis in healthy cells.

4.2.1. Methodology

  • Cell Culture: Culture healthy cells (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate vessels.

  • Treatment: Treat the cells with a fluorescently labeled non-targeting ADC (conjugated with this compound) and a fluorescent fluid-phase marker of macropinocytosis (e.g., FITC-dextran).

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Imaging: Wash the cells to remove non-internalized fluorescent probes and fix them.

  • Analysis: Visualize and quantify the co-localization of the fluorescently labeled ADC and FITC-dextran within the cells using confocal microscopy or flow cytometry.

In Vitro Hepatotoxicity Assay

This assay evaluates the potential of this compound to cause liver cell damage.

4.3.1. Methodology

  • Cell Source: Utilize human hepatoma cell lines (e.g., HepG2, Huh-7) or primary human hepatocytes.

  • Cell Plating: Seed the cells in collagen-coated plates and allow them to form a monolayer.

  • Compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • Endpoint Measurement: Assess hepatotoxicity by measuring one or more of the following endpoints:

    • Cell Viability: Using assays like MTT or LDH release.

    • Mitochondrial Function: Measuring mitochondrial membrane potential or ATP levels.

    • Reactive Oxygen Species (ROS) Production: Using fluorescent probes.

    • Apoptosis: Detecting caspase activation.

  • Data Analysis: Determine the concentration at which a significant toxic effect is observed.

In Vitro Thrombocytopenia Assay

This assay assesses the impact of this compound on the differentiation and viability of megakaryocytes, the precursors to platelets.

4.4.1. Methodology

  • Cell Source: Use human CD34+ hematopoietic stem cells isolated from bone marrow or cord blood.

  • Megakaryocyte Differentiation: Culture the CD34+ cells in a specialized medium containing thrombopoietin (TPO) and other cytokines to induce differentiation into megakaryocytes.

  • Compound Treatment: Add different concentrations of this compound to the differentiating cultures at a specific time point (e.g., day 5 of differentiation).

  • Assessment of Differentiation: After a defined incubation period (e.g., 5-7 days), assess the number of mature megakaryocytes (e.g., by flow cytometry for CD41/CD61 expression).

  • Viability Measurement: Determine the viability of the megakaryocyte population.

  • Data Analysis: Quantify the inhibition of megakaryocyte differentiation and viability as a function of drug concentration.

Neurite Outgrowth Assay for Neurotoxicity

This assay evaluates the potential neurotoxic effects of this compound by measuring its impact on the growth of neurites from neuronal cells.

4.5.1. Methodology

  • Cell Line: Use a suitable neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons.

  • Cell Plating and Differentiation: Plate the cells and, if necessary, induce differentiation to a neuronal phenotype.

  • Compound Exposure: Treat the differentiated cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).

  • Staining and Imaging: Fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI). Acquire images using high-content imaging systems.

  • Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as neurite length, number of neurites per cell, and number of branch points.

  • Data Analysis: Determine the concentration at which this compound significantly inhibits neurite outgrowth.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Conjugating N-Me-L-Ala-Maytansinol to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, including the highly potent N-Me-L-Ala-maytansinol, are attractive payloads due to their ability to induce mitotic arrest and apoptosis at sub-nanomolar concentrations.[1] This document provides a detailed protocol for the conjugation of this compound to monoclonal antibodies, along with methods for the characterization of the resulting ADC.

This compound is a hydrophobic, cell-permeable maytansinoid derivative that can be chemically linked to a monoclonal antibody, creating an ADC designed to selectively target and eliminate cancer cells expressing a specific antigen on their surface.[2][] The conjugation process typically involves the covalent attachment of the maytansinoid to the antibody via a stable linker. The choice of linker and the drug-to-antibody ratio (DAR) are critical parameters that can significantly impact the efficacy, safety, and pharmacokinetic profile of the ADC.

Mechanism of Action

The mechanism of action for a maytansinoid-based ADC begins with the binding of the antibody component to its target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the this compound payload. The free maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[1]

Below is a diagram illustrating the signaling pathway of maytansinoid-induced apoptosis.

Maytansinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Tumor_Cell_Antigen Tumor Cell Antigen ADC->Tumor_Cell_Antigen Binding Endosome Endosome Tumor_Cell_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Maytansinoid_Payload N-Me-L-Ala- Maytansinol Lysosome->Maytansinoid_Payload Linker Cleavage & Payload Release Tubulin Tubulin Maytansinoid_Payload->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Signaling pathway of maytansinoid-induced apoptosis.

Experimental Workflow

The overall workflow for preparing and characterizing an this compound ADC involves several key stages, from antibody preparation to final product analysis.

ADC_Workflow Antibody_Prep 1. Antibody Preparation Conjugation 3. Conjugation Reaction Antibody_Prep->Conjugation Payload_Linker_Prep 2. Payload-Linker Preparation Payload_Linker_Prep->Conjugation Quenching 4. Quenching Conjugation->Quenching Purification 5. Purification Quenching->Purification Characterization 6. Characterization Purification->Characterization

Experimental workflow for ADC preparation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the conjugation of this compound to a monoclonal antibody and the subsequent characterization of the ADC.

Protocol 1: Lysine-Based Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of an this compound-linker construct, activated with an N-hydroxysuccinimide (NHS) ester, to the lysine (B10760008) residues of a monoclonal antibody. This method results in a heterogeneous mixture of ADCs with a distribution of drug-to-antibody ratios.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • This compound functionalized with a linker containing an NHS ester (e.g., SMCC linker).

  • Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.

  • Quenching Solution: 100 mM Tris-HCl, pH 8.0.

  • Solvents for payload dissolution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)).

  • Purification columns (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange of the monoclonal antibody into the Conjugation Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Payload-Linker Preparation:

    • Dissolve the this compound-linker-NHS ester in a minimal amount of DMSO or DMA to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved payload-linker to the antibody solution. A typical starting point is a 5- to 10-fold molar excess of the payload over the antibody.[1]

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing.[1]

  • Quenching:

    • To stop the conjugation reaction, add the Quenching Solution to the reaction mixture to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Purification:

    • Purify the ADC from unconjugated payload-linker and other reaction components using either SEC or HIC.

    • For SEC, use a suitable column (e.g., Sephadex G-25) equilibrated with a formulation buffer such as PBS.

    • For HIC, refer to Protocol 2 for a detailed procedure.

Protocol 2: Characterization of the Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful analytical technique to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated maytansinoid molecules.

Materials:

  • Purified ADC sample.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

Procedure:

  • System Equilibration:

    • Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10-50 µg of the purified ADC sample onto the column.

  • Chromatographic Separation:

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc., for cysteine-linked, or a broader distribution for lysine-linked).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.[1]

Data Presentation

The following tables summarize typical quantitative data for the conjugation and characterization of maytansinoid ADCs. Note that optimal conditions may vary depending on the specific antibody and linker used.

Table 1: Recommended Reaction Parameters for Lysine-Based Conjugation

ParameterRecommended Value
Antibody Concentration5 - 10 mg/mL
Molar Excess of Payload-Linker5 - 10 fold
Reaction Temperature20 - 25 °C
Reaction Time2 - 4 hours
pH of Conjugation Buffer7.5 - 8.0

Table 2: Typical Characterization Data for a Maytansinoid ADC

ParameterTypical Value/RangeMethod
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0HIC-HPLC, UV-Vis Spectroscopy
Monomer Purity> 95%Size Exclusion Chromatography (SEC)
Free Drug Level< 1%Reversed-Phase HPLC (RP-HPLC)
Endotoxin Level< 0.5 EU/mgLAL Assay

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the conjugation of this compound to monoclonal antibodies and the subsequent characterization of the resulting ADC. Careful optimization of the conjugation chemistry, linker technology, and purification methods are essential for the development of safe and effective maytansinoid-based ADCs for targeted cancer therapy. The analytical methods described are crucial for ensuring the quality, consistency, and desired properties of the final ADC product.

References

Application Notes and Protocols for Quantifying N-Me-L-Ala-maytansinol in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, such as the derivative N-Me-L-Ala-maytansinol, are frequently used payloads in ADCs due to their high cytotoxicity. Accurate quantification of the maytansinoid payload, both conjugated to the antibody and in its free form, is critical throughout the drug development process. It is essential for pharmacokinetic (PK) studies, assessment of ADC stability, and understanding the drug's metabolism and disposition.

This document provides detailed application notes and protocols for two common analytical methods for the quantification of this compound in biological matrices: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Comparison

A summary of the key quantitative parameters for the two analytical methods is presented in the table below. This allows for a direct comparison of their performance characteristics.

ParameterCompetitive ELISALC-MS/MS
Principle Competitive binding of free maytansinoid and a labeled maytansinoid to a limited number of anti-maytansinoid antibodies.Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.
EC50 ~0.1 nM[1]Not Applicable
Limit of Detection (LOD) Analyte concentration that gives a signal three standard deviations above the blank.[2][3]Typically in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) 0.100 ng/mL[4]0.200 ng/mL[5]
Linear Range Typically 1-2 orders of magnitude.0.100 - 50.0 ng/mL[4], 0.200 - 200 ng/mL[5]
Accuracy (% Bias) Within ±20%3.5 - 14.5%[5]
Precision (% CV) Intra-assay: <15%, Inter-assay: <20%[6]Within-run: 0.9 - 4.4%, Between-run: 2.5 - 5.6%[5]
Specificity Can be subject to cross-reactivity with structurally similar molecules.Highly specific due to separation and mass-based detection.
Throughput High (96-well plate format).Moderate, dependent on chromatographic run time.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using competitive ELISA and LC-MS/MS.

ELISA_Workflow Competitive ELISA Workflow cluster_prep Sample & Standard Preparation cluster_assay ELISA Plate Steps cluster_detection Data Acquisition & Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Incubate Add Sample/Standard and Biotinylated Anti-Maytansinoid Ab Sample->Incubate Standards This compound Standard Curve Standards->Incubate Coat Coat Plate with Maytansinoid-Protein Conjugate Block Block Non-specific Sites Coat->Block Block->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Enzyme Add Streptavidin-HRP Wash1->Add_Enzyme Wash2 Wash Plate Add_Enzyme->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Analyze Calculate Concentration using Standard Curve Read->Analyze

Caption: Workflow for Competitive ELISA.

LCMS_Workflow LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Processing Start Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Precipitation Reduction Reduction of Disulfide Bonds (e.g., TCEP) Precipitation->Reduction Alkylation Alkylation of Free Thiols (e.g., NEM) Reduction->Alkylation SPE Solid Phase Extraction (SPE) Alkylation->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate Inject Inject Sample into LC System Evaporate->Inject Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification against Standard Curve Integrate->Quantify

Caption: Workflow for LC-MS/MS Analysis.

Experimental Protocols

Competitive ELISA Protocol for this compound

This protocol is based on the principle of a competitive enzyme-linked immunosorbent assay.[1]

Materials:

  • 96-well microtiter plates

  • This compound standard

  • Maytansinoid-protein conjugate (e.g., BSA-maytansinoid)

  • Biotinylated anti-maytansinoid antibody

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating:

    • Dilute the maytansinoid-protein conjugate to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the unknown samples in assay buffer.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Add 50 µL of the diluted biotinylated anti-maytansinoid antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 100 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.

    • Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of the unknown samples.

LC-MS/MS Protocol for this compound

This protocol is a synthesized method based on established procedures for the quantification of maytansinoids in biological matrices.[4][5]

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 3 µm particle size)[5]

  • This compound standard

  • Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Formic acid (FA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N-ethylmaleimide (NEM)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation:

    • To 250 µL of serum or plasma, add the internal standard.[5]

    • Protein Precipitation: Add three volumes of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

    • Reduction: Treat the supernatant with a reducing agent like TCEP to cleave any disulfide bonds.[5]

    • Alkylation: Block free thiol groups by adding NEM.[5]

    • Solid-Phase Extraction (SPE):

      • Condition the SPE cartridge with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with a low percentage of organic solvent to remove interferences.

      • Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase (e.g., 50:50 ACN:water with 0.1% FA).

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A 10-minute gradient is a reasonable starting point.[5]

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization. Sodium adducts may provide better sensitivity.[4]

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Use a weighted linear regression to determine the concentrations of the unknown samples.

Conclusion

The choice between ELISA and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study. ELISA offers high throughput and is well-suited for screening large numbers of samples, particularly in cell-based assays.[1] LC-MS/MS provides higher specificity and is the gold standard for regulatory submissions due to its accuracy and precision.[5] The detailed protocols provided herein serve as a starting point for researchers to develop and validate robust analytical methods for the characterization of maytansinoid-containing ADCs. Method validation according to regulatory guidelines is crucial to ensure the reliability of the generated data.

References

Application Notes and Protocols for Attaching N-Me-L-Ala-Maytansinol to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of the potent microtubule-disrupting agent, N-Me-L-Ala-maytansinol, to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs). The following sections detail the principles of linker chemistry, experimental procedures, and characterization methods.

Introduction to this compound and Linker Chemistry

This compound is a highly cytotoxic maytansinoid derivative used as a payload in ADCs.[][2][3] Its targeted delivery to cancer cells via monoclonal antibodies enhances its therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity. The covalent attachment of this compound to an antibody is mediated by a chemical linker. The choice of linker is critical as it influences the stability, pharmacokinetics, and mechanism of payload release of the resulting ADC.

This document focuses on two principal linker strategies:

  • Non-cleavable Linkers: These linkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), create a stable thioether bond. The release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody, releasing a drug-linker-amino acid metabolite.[4]

  • Cleavable Linkers: Disulfide-based linkers, like SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate), are designed to be cleaved in the reducing environment of the cell, releasing the maytansinoid payload.[5]

Experimental Protocols

The following protocols provide step-by-step instructions for the conjugation of this compound to antibodies using SMCC and SPDB linkers.

Protocol 1: Cysteine-Based Conjugation using a Maleimide-Functionalized this compound Linker

This protocol is suitable for antibodies with available cysteine residues, either engineered (e.g., ThioMabs) or generated through the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-activated this compound linker (e.g., mal-hex-ala-May)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

  • Reaction tubes

Procedure:

  • Antibody Reduction (Partial):

    • To a solution of the antibody (1-2 mg/mL in PBS), add TCEP solution in a 1:10 molar ratio (TCEP:antibody).[6]

    • Incubate for 30 minutes at room temperature with gentle mixing to reduce interchain disulfide bonds.

    • Immediately purify the reduced antibody using a desalting column to remove excess TCEP.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated this compound linker in DMSO to prepare a 10 mM stock solution.

    • Add the linker solution to the reduced antibody solution at a 5:1 molar ratio (linker:antibody).[6]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification:

    • Purify the ADC from unconjugated linker-drug and other reaction components using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: Lysine-Based Conjugation using an NHS-Ester Functionalized Linker

This protocol utilizes the primary amines of lysine (B10760008) residues on the antibody for conjugation.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.4

  • NHS-ester activated linker-N-Me-L-Ala-maytansinol (e.g., SMCC-N-Me-L-Ala-maytansinol)

  • Dimethylacetamide (DMA) or DMSO

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)[7]

  • Quenching solution (e.g., 100 mM glycine)

  • Desalting columns or SEC columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.[7]

  • Payload Preparation:

    • Dissolve the NHS-ester activated linker-payload in a small amount of DMA or DMSO.[7]

    • Immediately dilute the payload solution into the conjugation buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the payload solution (typically 5- to 10-fold) to the antibody solution.[7]

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[7]

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.

Data Presentation: Quantitative Parameters for Conjugation

The following tables summarize key quantitative data for the conjugation process.

Table 1: Reaction Conditions for Antibody Conjugation

ParameterCysteine-Based ConjugationLysine-Based Conjugation
Antibody Concentration 1-2 mg/mL5-10 mg/mL[7]
Linker:Antibody Molar Ratio 5:1[6]5:1 to 10:1[7]
Reaction Buffer PBS, pH 7.450 mM K-Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5[7]
Reaction Temperature Room TemperatureRoom Temperature[7]
Reaction Time 1 hour[6]2-4 hours[7]
Co-solvent DMSODMA or DMSO[7]

Table 2: Purification and Characterization Methods

MethodPurposeKey Parameters
Size-Exclusion Chromatography (SEC) Removal of unconjugated drug-linker, aggregatesMobile phase, flow rate, column type
Hydrophobic Interaction Chromatography (HIC) Determination of Drug-to-Antibody Ratio (DAR)Salt gradient, column type, flow rate
UV-Vis Spectroscopy Protein concentration, DAR estimationAbsorbance at 280 nm and payload-specific wavelength
Mass Spectrometry (MS) Confirmation of conjugation and DARIntact mass analysis, subunit analysis

Visualization of Workflows and Pathways

Experimental Workflow for ADC Preparation

Linker_Chemistry cluster_cysteine Cysteine Conjugation cluster_lysine Lysine Conjugation mAb_SH Antibody-SH thioether_bond Antibody-S-Linker-Drug (Stable Thioether Bond) mAb_SH->thioether_bond maleimide_linker Maleimide-Linker-Drug maleimide_linker->thioether_bond mAb_NH2 Antibody-NH2 amide_bond Antibody-NHCO-Linker-Drug (Stable Amide Bond) mAb_NH2->amide_bond NHS_linker NHS-Linker-Drug NHS_linker->amide_bond ADC_MoA ADC ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

References

Application Notes and Protocols for In Vivo Efficacy Studies of N-Me-L-Ala-maytansinol Antibody-Drug Conjugates in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Maytansinoids, a class of microtubule-targeting agents, are frequently utilized as payloads in ADCs due to their high potency. N-Me-L-Ala-maytansinol is a derivative of maytansine (B1676224) designed for conjugation to antibodies. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound ADCs in mouse models, a critical step in the preclinical development of these promising therapeutics.

The general mechanism of action for maytansinoid-based ADCs involves binding of the ADC to a specific antigen on the surface of cancer cells, followed by internalization of the ADC-antigen complex.[1] Once inside the cell, the cytotoxic maytansinoid payload is released, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2]

Key Concepts in In Vivo Efficacy Studies

Successful in vivo evaluation of this compound ADCs relies on several key factors:

  • Choice of Animal Model: Immunodeficient mouse strains, such as nude or SCID mice, are commonly used to host human tumor xenografts without rejection.[2]

  • Tumor Model Selection: The choice of cancer cell line for xenograft establishment is critical and should be based on the expression of the target antigen for the ADC's monoclonal antibody.

  • Dosing and Administration: The route of administration, typically intravenous (IV), dosage, and treatment schedule must be carefully optimized to maximize therapeutic efficacy while minimizing toxicity.[2]

  • Efficacy Endpoints: Tumor growth inhibition (TGI) is the primary endpoint, measured by tumor volume over time.[2] Other important metrics include tumor regression and overall survival.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies of this compound ADCs. Specific parameters may need to be optimized based on the ADC, tumor model, and research objectives.

Protocol 1: Human Tumor Xenograft Mouse Model Development
  • Cell Culture: Culture the selected human cancer cell line expressing the target antigen under appropriate conditions.

  • Cell Preparation: Harvest cells during the exponential growth phase and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel, to a final concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., female athymic nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size, typically 100-200 mm³.[2] Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

Protocol 2: In Vivo ADC Efficacy Study
  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., phosphate-buffered saline)

    • This compound ADC (at various dose levels)

    • Unconjugated monoclonal antibody (optional, to assess antibody-alone effect)

    • Non-targeting ADC (optional, to assess non-specific toxicity)

  • ADC Administration: Administer the ADC and control articles, typically via intravenous injection into the tail vein. The dosing schedule can vary (e.g., a single dose, or multiple doses given several days apart).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

    • Observe the animals for any clinical signs of distress.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³), or if animals in the treatment groups show excessive weight loss or other signs of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • If applicable, perform statistical analysis to determine the significance of the observed anti-tumor effects.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Example of In Vivo Efficacy Data Summary for an Anti-EpCAM-N-Me-L-Ala-maytansinol ADC in a HCT-15 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Q4D x 41500 ± 1500
Anti-EpCAM mAb10Q4D x 41450 ± 1303
Non-targeting ADC5Q4D x 41400 ± 1407
Anti-EpCAM-N-Me-L-Ala-maytansinol ADC1Q4D x 4800 ± 9047
Anti-EpCAM-N-Me-L-Ala-maytansinol ADC2.5Q4D x 4400 ± 5073
Anti-EpCAM-N-Me-L-Ala-maytansinol ADC5Q4D x 4100 ± 2093

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific ADC and experimental conditions.

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

G cluster_workflow Experimental Workflow for In Vivo Efficacy Study A Tumor Cell Culture (Antigen Expressing) B Tumor Implantation (Subcutaneous in Mice) A->B C Tumor Growth to 100-200 mm³ B->C D Randomization of Mice into Treatment Groups C->D E ADC Administration (e.g., Intravenous) D->E F Monitoring of Tumor Volume and Body Weight E->F G Data Analysis (Tumor Growth Inhibition) F->G

Caption: Experimental workflow for in vivo efficacy studies.

G cluster_pathway Mechanism of Action of Maytansinoid ADCs ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Targeting Binding Binding Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Payload Free this compound Release->Payload Microtubule Microtubule Disruption Payload->Microtubule 2. Cytotoxicity Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Caption: Signaling pathway of maytansinoid ADC action.

Conclusion

The preclinical evaluation of this compound ADCs in mouse xenograft models is a critical component of the drug development process. The protocols and guidelines presented in this document provide a comprehensive framework for designing and executing robust in vivo efficacy studies. Careful attention to experimental design, data collection, and analysis will yield valuable insights into the therapeutic potential of these novel anti-cancer agents.

References

Application Notes and Protocols for Evaluating the Potency of N-Me-L-Ala-maytansinol Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cell-based assays used to evaluate the potency of Antibody-Drug Conjugates (ADCs) featuring the N-Me-L-Ala-maytansinol payload. Detailed protocols for key experiments are provided, along with data interpretation guidelines and visual representations of experimental workflows and the underlying mechanism of action.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. This compound is a highly potent maytansinoid derivative that induces cell death by disrupting microtubule dynamics.[1][] Evaluating the potency of ADCs utilizing this payload is critical for their preclinical and clinical development. This document outlines the essential cell-based assays for a thorough potency assessment, including cytotoxicity, internalization, and bystander effect assays.

Mechanism of Action

This compound-based ADCs function through a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[3] Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and the payload is cleaved, releasing the active this compound.[1] The released payload then binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest at the G2/M phase of the cell cycle.[1][3] This disruption of the microtubule network ultimately induces apoptosis (programmed cell death).[1][]

cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (this compound) Lysosome->Payload_Release Tubulin Tubulin Payload_Release->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of action of this compound ADCs.

Quantitative Data Summary

The potency of this compound and ADCs containing this payload is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.[4] The lower the IC50 value, the more potent the compound.

Compound/ADCCell LineTarget AntigenIC50 (nM)
This compoundMMT/EGFRvIIIEGFRvIII24
This compoundU251/EGFRvIIIEGFRvIII3
This compoundC4-2Not Specified6

Note: The data presented are from a single source and experimental conditions may vary. Direct comparison of IC50 values should be made with caution.[]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of an this compound ADC on antigen-positive and antigen-negative cancer cell lines.[6][7]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • This compound ADC and control antibody

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of complete medium.[6][9]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and control antibody in complete medium at 2x the final desired concentration.[6]

    • Add 50 µL of the diluted ADC or control antibody to the respective wells.[9] Include a "cells only" control with fresh medium.

    • Incubate the plate for 48-144 hours at 37°C in a 5% CO2 incubator.[6][8]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.[6][8]

    • Incubate the plate for 1-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[6][8]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]

    • Incubate the plate for 15 minutes to overnight at 37°C with gentle shaking.[6][8]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value.[4]

cluster_workflow Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_adc Prepare Serial Dilutions of ADC incubate_overnight->prepare_adc add_adc Add ADC to Cells prepare_adc->add_adc incubate_treatment Incubate for 48-144h add_adc->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 1-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for the in vitro cytotoxicity (MTT) assay.

Antibody Internalization Assay (Using pH-Sensitive Dye)

This assay quantifies the internalization of the ADC into target cells, a prerequisite for payload release and cytotoxic activity.[10][11]

Materials:

  • Target cells

  • This compound ADC

  • pH-sensitive IgG labeling reagent (e.g., pHrodo™ iFL Red)[12][13]

  • Complete cell culture medium

  • 96-well plate (black, clear bottom for imaging)

  • Flow cytometer or high-content imaging system

Protocol:

  • Antibody Labeling:

    • Reconstitute the pH-sensitive labeling reagent according to the manufacturer's instructions.[12]

    • Mix the ADC with the labeling reagent at an optimized molar ratio (a 1:2 molar ratio of ADC to dye is a common starting point).[12]

    • Incubate the mixture in the dark at room temperature for 1 hour to form the labeled ADC complex.[12]

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare a 2x working solution of the labeled ADC in complete medium.[12]

    • Add 100 µL of the labeled ADC solution to the cells.[12]

    • Incubate at 37°C in a 5% CO2 incubator for the desired time course (e.g., 18-24 hours).[12]

  • Data Acquisition and Analysis:

    • Flow Cytometry:

      • Harvest cells and wash with PBS.

      • Analyze the fluorescence intensity of the cells using a flow cytometer. An increased fluorescence signal indicates internalization into acidic compartments.[14]

    • High-Content Imaging:

      • Image the cells using a high-content imager with appropriate filter sets.

      • Quantify the intracellular fluorescence intensity.

cluster_workflow Internalization Assay Workflow start Start label_adc Label ADC with pH-Sensitive Dye start->label_adc seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_labeling Incubate for 1h label_adc->incubate_labeling add_labeled_adc Add Labeled ADC to Cells incubate_labeling->add_labeled_adc incubate_overnight Incubate Overnight seed_cells->incubate_overnight incubate_overnight->add_labeled_adc incubate_internalization Incubate for 18-24h add_labeled_adc->incubate_internalization acquire_data Acquire Data (Flow Cytometry or Imaging) incubate_internalization->acquire_data analyze_data Analyze Fluorescence Intensity acquire_data->analyze_data end End analyze_data->end

Workflow for the antibody internalization assay.

Bystander Effect Assay (Co-Culture Method)

This assay evaluates the ability of the released this compound payload to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[15][16]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)[6][15]

  • Complete cell culture medium

  • This compound ADC

  • 96-well plate

  • High-content imager or fluorescence microscope

  • Viability dye (e.g., DAPI or Propidium Iodide)

Protocol:

  • Cell Seeding:

    • Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3).[15]

    • Include control wells with only Ag- cells.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC. The concentrations should be based on the IC90 for the Ag+ cell line and below the IC50 for the Ag- cell line.[6]

    • Add the ADC dilutions to the co-culture wells and the Ag- only control wells.[15]

    • Incubate for 72-120 hours.[15]

  • Data Acquisition and Analysis:

    • Stain the cells with a viability dye.[15]

    • Acquire images using a high-content imager or fluorescence microscope.[15]

    • Quantify the number of viable (fluorescent and viability dye-negative) Ag- cells in each well.

    • Plot the percentage of viable Ag- cells against the ADC concentration and compare the viability in the co-culture setting to the Ag- only control to determine the extent of the bystander effect.[6]

cluster_workflow Bystander Effect Assay (Co-Culture) Workflow start Start seed_cells Co-culture Ag+ and fluorescent Ag- Cells start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_adc Prepare ADC Dilutions incubate_overnight->prepare_adc add_adc Add ADC to Cells prepare_adc->add_adc incubate_treatment Incubate for 72-120h add_adc->incubate_treatment stain_cells Stain with Viability Dye incubate_treatment->stain_cells acquire_images Acquire Images stain_cells->acquire_images analyze_viability Quantify Viable Ag- Cells acquire_images->analyze_viability end End analyze_viability->end

Workflow for the co-culture bystander effect assay.

References

Formulation Strategies for N-Me-L-Ala-Maytansinol-Containing Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-L-Ala-maytansinol, a potent microtubule-disrupting agent, is a critical component in the development of next-generation antibody-drug conjugates (ADCs). The inherent hydrophobicity of maytansinoid payloads presents significant formulation challenges, primarily related to solubility, stability, and aggregation.[1][2] This document provides detailed application notes and protocols for the successful formulation of this compound-containing therapeutics, with a focus on ensuring product quality, stability, and therapeutic efficacy.

The primary mechanism of action for maytansinoids involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] The targeted delivery of these potent payloads via monoclonal antibodies enhances their therapeutic index by minimizing systemic toxicity.[4]

I. Formulation Development Strategies

The formulation of this compound-containing ADCs requires a multi-faceted approach to address the challenges posed by the hydrophobic nature of the payload. Key considerations include preventing aggregation, ensuring solubility, and maintaining the stability of the entire ADC molecule, including the antibody, linker, and payload.[1][5]

Excipient Selection

The choice of excipients is critical for stabilizing the ADC and preventing degradation. Commonly used excipients in ADC formulations include:

  • Buffers: To maintain the pH in a range that ensures the stability of the antibody and the linker. Histidine and citrate (B86180) buffers are frequently used.[6][7]

  • Stabilizers (Lyoprotectants/Cryoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are widely used to protect the ADC during lyophilization and storage by forming an amorphous glass matrix.[1][2]

  • Bulking Agents: Mannitol is often used in lyophilized formulations to provide an elegant cake structure.[1][3]

  • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can be included to minimize aggregation and surface adsorption, although surfactant-free formulations are also being developed.[7][8]

Lyophilization

Lyophilization (freeze-drying) is a standard strategy to enhance the long-term stability of ADCs by removing water, which can mediate degradation pathways.[9] A well-developed lyophilization cycle is crucial to preserve the integrity of the ADC.

Co-solvents and Solubility Enhancers

For liquid formulations or during the manufacturing process, co-solvents and solubility enhancers may be necessary to handle the hydrophobic this compound payload. Dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent for the initial dissolution of the payload.[10] Formulations containing polyethylene (B3416737) glycol (PEG) 300 and Tween-80 have also been shown to improve the solubility of maytansinoid derivatives.[10][11]

II. Quantitative Data on Formulation Stability

The stability of an ADC formulation is assessed through various analytical techniques that measure aggregation, degradation, and changes in the drug-to-antibody ratio (DAR). The following table summarizes representative stability data for a lyophilized this compound-containing ADC in different formulations.

Table 1: Representative Stability of Lyophilized this compound ADC After 4 Weeks

Formulation IDBuffer (pH 6.0)Stabilizer/Bulking AgentStorage Temperature (°C)Aggregation Increase (%)[12]
F120 mM Histidine5% Sucrose4< 0.5
F220 mM Histidine5% Sucrose251.2
F320 mM Histidine5% Sucrose373.5
F420 mM Histidine5% Trehalose4< 0.5
F520 mM Histidine5% Trehalose251.1
F620 mM Histidine5% Trehalose373.2
F720 mM Histidine3% Sucrose, 2% Mannitol4< 0.5
F820 mM Histidine3% Sucrose, 2% Mannitol251.5
F920 mM Histidine3% Sucrose, 2% Mannitol374.1

Note: Data are representative and intended for illustrative purposes. Actual stability will depend on the specific antibody, linker, and conjugation chemistry.

III. Experimental Protocols

Protocol 1: Solubility Assessment of this compound

This protocol outlines a method for determining the solubility of this compound in a formulation buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Formulation Buffer (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Add increasing amounts of the stock solution to a fixed volume of the formulation buffer.

  • Vortex each solution vigorously for 1 minute.

  • If precipitation is observed, sonicate the solution for 15-30 minutes. Gentle heating may also be applied if necessary.[10]

  • Allow the solutions to equilibrate at room temperature for at least 2 hours.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectroscopy at the payload's λmax or RP-HPLC).

  • The highest concentration at which no precipitate is observed after centrifugation is considered the solubility limit.

Protocol 2: Lyophilization Cycle for this compound ADC

This protocol provides a general framework for developing a lyophilization cycle for an ADC formulated with a cryoprotectant.

Materials:

  • This compound ADC in a formulation buffer (e.g., 20 mM Histidine, 5% Sucrose, pH 6.0)

  • Lyophilizer with temperature and pressure control

  • Lyophilization vials and stoppers

Procedure:

  • Freezing:

    • Load vials into the lyophilizer pre-cooled to 5°C.

    • Ramp the shelf temperature down to -40°C at a rate of 1°C/minute.

    • Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying:

    • Apply a vacuum to the chamber (e.g., 100 mTorr).

    • Ramp the shelf temperature to -10°C over 2 hours.

    • Hold at -10°C and 100 mTorr for 24-48 hours, or until the product temperature begins to rise, indicating the completion of sublimation.

  • Secondary Drying:

    • Ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.

    • Hold at 25°C for at least 12 hours under low pressure to remove residual moisture.

  • Stoppering and Storage:

    • Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure and stopper the vials.

    • Store the lyophilized product at the recommended temperature (typically 2-8°C).

Protocol 3: Reconstitution of Lyophilized ADC

This protocol describes the procedure for reconstituting a lyophilized ADC product.

Materials:

  • Lyophilized this compound ADC vial

  • Sterile Water for Injection (WFI) or appropriate reconstitution buffer

  • Syringe and needle

Procedure:

  • Allow the lyophilized vial to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[13]

  • Slowly inject the recommended volume of WFI or reconstitution buffer down the side of the vial.

  • Gently swirl the vial to dissolve the cake. Avoid vigorous shaking or vortexing to prevent foaming and protein denaturation.[14]

  • Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[14]

  • Visually inspect the solution for any particulates or discoloration before use.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the potency of the this compound ADC on cancer cell lines.[1][15]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cell line (e.g., HER2-negative MCF-7 cells)

  • Complete cell culture medium

  • This compound ADC

  • Control antibody

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1]

  • Prepare serial dilutions of the ADC and control antibody in complete medium.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells.

  • Incubate the plate for 72-120 hours.[1]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[1]

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

IV. Visualization of Pathways and Workflows

Signaling Pathway of Maytansinoid-Based ADCs

Maytansinoid_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload This compound Lysosome->Payload 4. Payload Release Tubulin Tubulin Dimers Payload->Tubulin 5. Tubulin Binding Microtubule Microtubule Payload->Microtubule 6. Inhibition of Polymerization Tubulin->Microtubule Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 7. Mitotic Arrest

Caption: Mechanism of action for this compound ADCs.

Experimental Workflow for ADC Formulation and Testing

ADC_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation In Vitro Evaluation cluster_output Outcome Solubility Solubility Assessment (Protocol 1) Excipient Excipient Screening Solubility->Excipient Lyo_Dev Lyophilization Cycle Development (Protocol 2) Excipient->Lyo_Dev DAR DAR Analysis (UV-Vis/HPLC) Lyo_Dev->DAR Aggregation Aggregation Analysis (SEC-HPLC) Lyo_Dev->Aggregation Stability Stability Studies Aggregation->Stability Recon Reconstitution (Protocol 3) Stability->Recon Cytotox Cytotoxicity Assay (Protocol 4) Recon->Cytotox Lead_Formulation Lead Formulation Candidate Cytotox->Lead_Formulation

Caption: Workflow for formulation and testing of ADCs.

V. Conclusion

The successful formulation of this compound-containing therapeutics is a critical step in their development pipeline. By carefully selecting excipients, optimizing lyophilization cycles, and rigorously characterizing the final product, researchers can overcome the challenges associated with these hydrophobic payloads. The protocols and strategies outlined in this document provide a comprehensive guide for developing stable and effective ADC formulations, ultimately paving the way for their successful clinical translation.

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency of N-Me-L-Ala-maytansinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Me-L-Ala-maytansinol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of antibody-drug conjugates (ADCs) using this potent maytansinoid payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADCs?

This compound is a highly potent, hydrophobic, and cell-permeable maytansinoid derivative used as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2][3][4][5] Like other maytansinoids, it functions by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. Its high cytotoxicity makes it an effective anti-cancer agent when delivered specifically to tumor cells via a monoclonal antibody.

Q2: What are the main challenges associated with the conjugation of this compound?

The primary challenges in conjugating this compound stem from its hydrophobic nature. This can lead to:

  • Low conjugation efficiency and inconsistent Drug-to-Antibody Ratios (DARs): Difficulty in maintaining the payload's solubility in aqueous conjugation buffers can result in lower than expected conjugation.

  • ADC Aggregation: The increased surface hydrophobicity of the antibody after conjugation can cause the ADC molecules to aggregate, which can negatively impact efficacy, pharmacokinetics, and safety.[6][7]

  • Difficult Purification: The presence of aggregates and unconjugated payload necessitates robust purification methods to obtain a homogenous and safe final product.

Q3: Which conjugation strategy is recommended for this compound, lysine (B10760008) or cysteine-based?

Both lysine and cysteine-based conjugations are viable options for this compound. The choice depends on the desired characteristics of the final ADC.

  • Lysine-based conjugation: This method utilizes the abundant lysine residues on the antibody surface. It is a simpler and often less expensive method. However, it can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which may impact the ADC's properties.[6][8][9]

  • Cysteine-based conjugation: This approach typically involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. It offers better control over the conjugation site and can produce more homogenous ADCs with a defined DAR. This method can sometimes be more complex, requiring an initial antibody reduction step.[6][8][9]

For applications where a uniform product is critical, cysteine-based conjugation is often preferred.

Troubleshooting Guide: Low Conjugation Efficiency

Low conjugation efficiency, resulting in a low Drug-to-Antibody Ratio (DAR), is a common issue. The following guide provides potential causes and solutions.

Potential CauseRecommended Solution
Poor Solubility of this compound-linker - Prepare a fresh, concentrated stock solution of the payload-linker in an appropriate organic co-solvent like DMSO immediately before use.[1][3] - Minimize the percentage of the organic co-solvent in the final reaction mixture (typically ≤10%) to avoid antibody precipitation. - Add the payload-linker solution to the antibody solution slowly and with gentle, constant mixing to ensure rapid dispersion.[7]
Suboptimal Reaction pH - For lysine conjugation using NHS esters, maintain a pH between 7.5 and 8.5.[5] - For cysteine conjugation with maleimide (B117702) linkers, a pH range of 6.5 to 7.5 is generally optimal. - Verify the pH of the conjugation buffer immediately before starting the reaction.
Inefficient Antibody Reduction (for Cysteine Conjugation) - Ensure the reducing agent (e.g., TCEP or DTT) is fresh and active. - Optimize the molar excess of the reducing agent and the incubation time and temperature. - Perform a thiol quantification assay (e.g., Ellman's test) after reduction and before adding the payload-linker to confirm the presence of free thiols.[10]
Hydrolysis of Linker's Reactive Group - Prepare the activated linker-payload solution immediately before conjugation. - Avoid prolonged exposure of the linker-payload to aqueous buffers, especially at higher pH, which can lead to hydrolysis of reactive groups like maleimides or NHS esters.[5]
Insufficient Molar Excess of Payload-Linker - Increase the molar ratio of the payload-linker to the antibody. It is common to use a 5- to 10-fold molar excess.[3] - Note that a very high excess can increase the risk of aggregation, so optimization is key.[5][7]
Low Antibody Concentration - Ensure the antibody concentration is sufficiently high (e.g., >2 mg/mL) to favor reaction kinetics. Low concentrations can slow down the conjugation process.

Logical Flow for Troubleshooting Low DAR

low_dar_troubleshooting start Low DAR Observed check_payload Verify Payload-Linker Solubility & Activity start->check_payload check_reduction Cysteine Conjugation? Verify Antibody Reduction check_payload->check_reduction OK optimize_solubility Optimize Co-solvent & Addition Method check_payload->optimize_solubility Issue Found check_conditions Review Reaction Conditions (pH, Temp, Time) check_reduction->check_conditions OK optimize_reduction Optimize Reducing Agent Concentration & Time check_reduction->optimize_reduction Issue Found check_ratio Evaluate Molar Ratio of Payload-Linker check_conditions->check_ratio OK optimize_conditions Adjust pH, Temperature, or Incubation Time check_conditions->optimize_conditions Issue Found optimize_ratio Increase Molar Excess of Payload-Linker check_ratio->optimize_ratio end Improved DAR optimize_solubility->end optimize_reduction->end optimize_conditions->end optimize_ratio->end

Troubleshooting workflow for low DAR.

Experimental Protocols

Protocol 1: Lysine-Based Conjugation of this compound

This protocol is a general guideline for conjugating this compound to an antibody via lysine residues using an NHS-ester functionalized linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound with an NHS-ester linker (e.g., SMCC-N-Me-L-Ala-maytansinol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Payload-Linker Preparation:

    • Immediately before use, dissolve the this compound-linker in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5-10 fold) of the payload-linker solution to the antibody solution with gentle mixing. Ensure the final DMSO concentration is below 10%.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching:

    • Add a final concentration of 50 mM Tris from the Quenching Solution to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC to remove unconjugated payload-linker and quenching agent.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and elute later.

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute with a linear gradient from 100% A to 100% B.

    • Monitor absorbance at 280 nm.

    • Calculate the average DAR by integrating the peak areas for each DAR species.

2. Aggregate Analysis by Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC.

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the purified ADC sample.

    • Monitor absorbance at 280 nm.

    • Quantify the percentage of monomer and high molecular weight species (aggregates) by integrating the respective peak areas.[10]

Experimental Workflow Diagram

conjugation_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (Mix Antibody & Payload-Linker) antibody_prep->conjugation payload_prep Payload-Linker Preparation (Dissolve in DMSO) payload_prep->conjugation quench Quench Reaction conjugation->quench purification Purification (e.g., SEC) quench->purification analysis Characterization (DAR by HIC, Aggregation by SEC) purification->analysis final_product Purified ADC analysis->final_product

General workflow for ADC synthesis.

Quantitative Data Summary

The following tables provide illustrative data on how key parameters can influence the outcome of a maytansinoid conjugation. This data is based on published results for similar maytansinoid ADCs and should be used as a guideline for optimization.

Table 1: Effect of Payload-Linker to Antibody Molar Ratio on DAR and Aggregation

Molar Ratio (Payload-Linker:Antibody)Average DARMonomer (%)Aggregate (%)
3:12.5>98<2
5:13.8955
8:15.28812
10:16.18020

Note: This is representative data. Actual results will vary depending on the specific antibody, linker, and reaction conditions.

Table 2: Influence of Reaction pH on Conjugation Efficiency (Lysine Conjugation)

Reaction pHAverage DARRelative Yield (%)
6.52.160
7.53.595
8.53.9100
9.03.792 (potential for hydrolysis)

Note: Higher pH generally favors the reaction with lysine residues but also increases the rate of hydrolysis of NHS esters.[5]

Table 3: Comparison of Purification Methods for Aggregate Removal

Purification MethodMonomer Purity (%)Yield (%)Throughput
Size Exclusion Chromatography (SEC)>9980-90Low
Tangential Flow Filtration (TFF)90-95>95High
Hydroxyapatite Chromatography (HA)>9875-85Medium

This technical support center provides a foundational guide for the conjugation of this compound. Successful ADC synthesis requires careful optimization of reaction parameters and thorough characterization of the final product.

References

Technical Support Center: Strategies to Reduce Aggregation of N-Me-L-Ala-Maytansinol Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ADC aggregation.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: Antibody-Drug Conjugate (ADC) aggregation is the self-association of individual ADC molecules into larger, high-molecular-weight (HMW) species.[1] This is a critical quality attribute to control because aggregation can negatively impact the therapeutic's stability, efficacy, and safety.[2] Aggregates can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and potentially induce an immunogenic response in patients.[1][3] Furthermore, aggregation can complicate manufacturing processes by causing precipitation and reducing product yield.[2]

Q2: What are the primary causes of aggregation in this compound ADC experiments?

A2: The aggregation of ADCs, particularly those containing hydrophobic payloads like this compound, is a multifaceted issue.[4][5] The primary driver is the increased hydrophobicity of the conjugate compared to the parent antibody.[1][3] Key causes include:

  • Payload Hydrophobicity: this compound is a hydrophobic payload.[4][5] Covalently attaching these molecules to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][6][7]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2][8] Maytansinoid-conjugated ADCs with a DAR lower than 6 have shown better tolerability.[8][9]

  • Conjugation Process Stress: The chemical conditions used for conjugation, such as pH, temperature, and the use of organic co-solvents (e.g., DMSO) to dissolve the payload-linker, can induce conformational stress on the antibody, exposing normally buried hydrophobic regions and leading to aggregation.[1][3][10]

  • Suboptimal Formulation: An inappropriate buffer system, characterized by suboptimal pH or ionic strength, can fail to adequately stabilize the ADC.[1][3] If the formulation pH is close to the antibody's isoelectric point (pI), the net charge of the molecule will be minimal, reducing its solubility and promoting aggregation.[3][8]

  • Storage and Handling: ADCs can be sensitive to physical stressors.[1] Factors such as repeated freeze-thaw cycles, exposure to high temperatures, mechanical stress (e.g., vigorous shaking), and light exposure can all contribute to the formation of aggregates.[1][10]

Q3: How can the choice of linker chemistry affect ADC aggregation?

A3: The linker chemistry plays a significant role in ADC stability. The use of hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) groups, can help to counteract the hydrophobicity of the this compound payload.[1][11] These linkers can effectively "shield" the hydrophobic drug from the aqueous environment, reducing intermolecular hydrophobic interactions and thereby decreasing the tendency for aggregation.[1][12]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating aggregation issues with your this compound ADC.

Issue: High levels of aggregates are observed immediately after the conjugation reaction.

This is a common issue that often points to challenges within the conjugation process itself.

Troubleshooting Workflow: Post-Conjugation Aggregation

start High Aggregation Post-Conjugation check_buffer Review Conjugation Buffer (pH, co-solvents) start->check_buffer check_dar Assess Drug-to-Antibody Ratio (DAR) start->check_dar check_conditions Evaluate Reaction Conditions (Temperature, Time) start->check_conditions optimize_buffer Optimize Buffer pH (away from pI) Minimize Co-solvent check_buffer->optimize_buffer optimize_dar Reduce DAR check_dar->optimize_dar optimize_conditions Lower Temperature (e.g., 4°C) Optimize Reaction Time check_conditions->optimize_conditions end Reduced Aggregation optimize_buffer->end optimize_dar->end optimize_conditions->end

Caption: Troubleshooting workflow for post-conjugation aggregation.

Possible Causes and Solutions:

Parameter Potential Issue Recommended Action Reference
Conjugation Buffer Suboptimal pH can lead to antibody instability, especially if it's near the isoelectric point (pI).Ensure the pH of the conjugation buffer is optimal for the reaction chemistry but does not compromise antibody stability (typically pH 7.2-8.0).[3][10]
High concentration of organic co-solvents (e.g., DMSO) used to dissolve the hydrophobic payload can denature the antibody.Minimize the concentration of the organic co-solvent. Add the linker-payload solution slowly to the antibody solution with gentle mixing.[3][10]
Drug-to-Antibody Ratio (DAR) A high DAR increases the surface hydrophobicity of the ADC, promoting aggregation.Aim for the lowest DAR that still provides the desired potency. Maytansinoid-ADCs with a DAR lower than 6 have shown better tolerability.[8][9]
Reaction Conditions Elevated temperatures can induce protein unfolding and aggregation.Perform the conjugation reaction at a lower temperature (e.g., 4°C) to control the reaction rate and minimize aggregation.[8]
Advanced Technique Antibody-antibody interactions during conjugation in solution.Consider immobilizing the antibody on a solid support (e.g., resin) to physically separate the antibodies during conjugation. This "lock-release" approach can prevent aggregation at its source.[3][8]
Issue: ADC aggregation increases during purification and/or long-term storage.

Aggregation observed after the initial conjugation points towards issues with the formulation, purification process, or storage conditions.

Logical Relationship of Factors Influencing ADC Stability

cluster_factors Influencing Factors cluster_outcome Outcome formulation Formulation (pH, Excipients) aggregation ADC Aggregation formulation->aggregation influences purification Purification Process (Shear Stress, Resin) purification->aggregation influences storage Storage Conditions (Temp, Freeze-Thaw) storage->aggregation influences stability ADC Stability aggregation->stability decreases

Caption: Factors influencing ADC aggregation and stability.

Possible Causes and Solutions:

Parameter Potential Issue Recommended Action Reference
Formulation Buffer Suboptimal pH or ionic strength of the final formulation buffer can lead to instability over time.Conduct a formulation screening study to identify the optimal buffer pH and ionic strength for your specific ADC. Avoid pH values close to the ADC's isoelectric point.[1][2]
Excipients Lack of stabilizing excipients in the formulation.Incorporate excipients such as non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) to prevent surface adsorption and aggregation. Sugars like trehalose (B1683222) and sucrose (B13894) can act as cryoprotectants and lyoprotectants. Certain amino acids (e.g., histidine, glycine, arginine) can also act as stabilizers.[8][11][13][14]
Purification Process High shear forces during steps like tangential flow filtration (TFF) can cause denaturation and aggregation.Optimize the flow rate and pressure during TFF to minimize shear stress.[8][11]
Secondary interactions between the ADC and chromatography resins can lead to aggregation.Ensure that the column and buffer conditions for purification methods like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are optimized to minimize these interactions.[8][15]
Storage Conditions Improper storage temperature and freeze-thaw cycles can induce aggregation.Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles. If frozen storage is necessary, use a cryoprotectant.[8][10]
Exposure to light can degrade the payload or protein, leading to aggregation.Protect the ADC from light during storage and handling.[10]

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC is the standard method for quantifying aggregates in ADC preparations.[10][11]

Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates), monomer, and low molecular weight (LMW) fragments in an this compound ADC sample.

Methodology:

  • System Preparation:

    • Use an HPLC or UPLC system equipped with a UV detector (or a multi-angle light scattering detector, MALS, for more detailed characterization).

    • Equilibrate a size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl) with the mobile phase (a buffered solution, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5-1.0 mL/min).[10]

  • Sample Preparation:

    • Dilute the this compound ADC sample and the unconjugated antibody (as a control) to a concentration of approximately 1 mg/mL using the mobile phase.[10]

  • Injection and Elution:

    • Inject 10-20 µL of the prepared sample onto the column.[1][10]

    • Elute the sample isocratically for a sufficient duration to allow for the separation of HMW species, monomer, and LMW fragments (typically 15-30 minutes).[1]

  • Detection and Data Analysis:

    • Monitor the eluate using a UV detector at 280 nm.[10]

    • Integrate the peaks corresponding to the HMW species, monomer, and any LMW fragments.

    • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[1]

Data Interpretation:

Species Expected Elution Interpretation
High Molecular Weight (HMW) Species Earlier than the monomerRepresents aggregates (dimers, trimers, etc.). An increase in this peak indicates aggregation.
Monomer Main peakRepresents the desired, non-aggregated ADC.
Low Molecular Weight (LMW) Species Later than the monomerRepresents fragments of the antibody or ADC.

A typical result might show a slight increase in the HMW peak for the ADC compared to the unconjugated antibody, with a further increase upon storage under stress conditions (e.g., elevated temperature).[10]

Protocol 2: Formulation Screening with Excipients

Objective: To identify suitable excipients that can stabilize an this compound ADC formulation and prevent aggregation under stress conditions.[1]

Methodology:

  • Excipient Selection:

    • Prepare stock solutions of various excipients, such as Polysorbate 80 (e.g., 1% w/v), sucrose (e.g., 1 M), and arginine (e.g., 1 M).

  • Sample Formulation:

    • Prepare several small-scale formulations of your ADC (e.g., at 1 mg/mL) in a base buffer (e.g., 20 mM histidine, pH 6.0).

    • To each formulation, add a different excipient at a target final concentration (e.g., 0.02% Polysorbate 80, 200 mM sucrose, 50 mM arginine).

    • Include a control sample with only the ADC in the base buffer.

  • Stress Conditions:

    • Take an initial sample (T=0) from each formulation for immediate analysis.

    • Subject the remaining samples to accelerated stress conditions (e.g., incubation at 40°C for 2 weeks).

  • Aggregation Analysis:

    • After the stress period, allow the samples to return to room temperature.

    • Analyze both the T=0 and stressed samples for aggregation using SEC-HPLC as described in Protocol 1. Dynamic Light Scattering (DLS) can also be used for a high-throughput initial screen to measure changes in particle size.[1][11]

Data Interpretation:

Compare the percentage of HMW species in the stressed samples containing different excipients to the stressed control sample. Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers for your this compound ADC.[1]

References

Technical Support Center: Optimizing Linker Stability for N-Me-L-Ala-Maytansinol ADCs in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker stability, with a focus on N-Me-L-Ala-maytansinol constructs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common stability challenges encountered during ADC development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge related to the plasma stability of this compound ADCs?

A1: The central challenge is balancing two conflicting requirements: the linker must be stable enough in systemic circulation to prevent premature release of the highly potent maytansinoid payload, which can cause significant off-target toxicity and reduce the therapeutic window.[1][2][3] At the same time, it must be designed for efficient and specific cleavage to release the drug upon internalization into the target tumor cell.[4][5]

Q2: What are the likely mechanisms of premature this compound payload release in plasma?

A2: For ADCs with peptide linkers, such as those containing N-Me-L-Ala, the primary mechanism for premature release is cleavage by plasma proteases.[6] Some peptide sequences can be susceptible to enzymes present in circulation.[7] If a disulfide bond is also part of the linker structure, it can be susceptible to reduction by circulating thiols, although sterically hindered disulfide linkers are designed to minimize this.[][9]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability of a maytansinoid ADC?

A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing ADC stability.[6][10] Higher DAR values increase the overall hydrophobicity of the ADC, which can promote aggregation and lead to faster clearance from circulation.[2][11] This aggregation can also expose the linker to plasma components, potentially accelerating payload deconjugation.[2]

Q4: What are the key stability differences between cleavable and non-cleavable linkers for maytansinoid ADCs?

A4: Cleavable and non-cleavable linkers have fundamentally different stability and release profiles.

  • Cleavable Linkers (e.g., peptide-based): These are designed to be cleaved by triggers in the tumor microenvironment, such as specific enzymes (e.g., cathepsins) inside the cell.[][13] While this allows for targeted release, they carry a higher risk of premature cleavage in plasma if the linker is not optimized.[7][10]

  • Non-Cleavable Linkers: These form a highly stable bond and release the payload only after the antibody itself is degraded within the lysosome.[4][5] This generally results in superior plasma stability and a lower risk of off-target toxicity from free drug in circulation.[4][14]

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma

Question: My this compound ADC shows significant payload release during in vitro plasma incubation assays. What are the potential causes and how can I troubleshoot this?

Answer: Premature payload release is a critical issue that compromises the therapeutic index of an ADC.[2] The causes can be traced to the linker chemistry, the site of conjugation, or the overall ADC structure.

Potential Causes and Solutions:

  • Linker Susceptibility: The N-Me-L-Ala peptide sequence may be susceptible to cleavage by circulating proteases.

    • Solution: Consider linker modifications. Introducing a D-amino acid instead of an L-amino acid at a key position can significantly increase stability against protease degradation.[14] Alternatively, exploring different, more stable peptide sequences like Val-Cit or Gly-Gly-Phe-Gly could be beneficial.[13][15]

  • Suboptimal Conjugation Site: Conjugation to a highly solvent-accessible lysine (B10760008) or cysteine residue can leave the linker exposed to plasma components.[2][6]

    • Solution: Employ site-specific conjugation technologies to attach the drug-linker to less exposed regions of the antibody, which can shield the linker from enzymatic attack or exchange reactions.[1][6]

  • High Drug-to-Antibody Ratio (DAR): A high DAR can alter the antibody's conformation, potentially exposing linkers that would otherwise be protected.[2]

    • Solution: Synthesize and evaluate ADCs with a lower average DAR (e.g., 2 or 4) to see if stability improves.

G Troubleshooting: Premature Payload Release Start High Payload Release Observed in Plasma CheckLinker Investigate Linker Chemistry Start->CheckLinker CheckSite Assess Conjugation Site Start->CheckSite CheckDAR Evaluate DAR Start->CheckDAR ModifyLinker Modify Peptide Sequence (e.g., D-amino acid) or Change Linker Type CheckLinker->ModifyLinker Susceptible Sequence SiteSpecific Use Site-Specific Conjugation to Protected Residues CheckSite->SiteSpecific Exposed Site LowerDAR Optimize for Lower Average DAR CheckDAR->LowerDAR High DAR ReEvaluate Re-evaluate Stability in Plasma Assay ModifyLinker->ReEvaluate SiteSpecific->ReEvaluate LowerDAR->ReEvaluate G Workflow: In Vitro Plasma Stability Assay cluster_prep Preparation cluster_capture Separation cluster_analysis Analysis Spike Spike ADC into Plasma and PBS Incubate Incubate at 37°C Spike->Incubate Aliquots Collect Aliquots at Time Points Incubate->Aliquots Capture Immunocapture ADC with Protein A/G Beads Aliquots->Capture Supernatant Collect Supernatant (for Free Payload) Capture->Supernatant Elute Wash Beads & Elute ADC (for DAR Analysis) Capture->Elute LCMS_Payload LC-MS Analysis of Free Payload Supernatant->LCMS_Payload LCMS_DAR LC-MS Analysis of Intact ADC (DAR) Elute->LCMS_DAR Data Plot DAR vs. Time Plot Free Payload vs. Time LCMS_Payload->Data LCMS_DAR->Data

References

Navigating the Synthesis of N-Me-L-Ala-Maytansinol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of N-Me-L-Ala-maytansinol, a crucial component in the development of antibody-drug conjugates (ADCs), scalability presents a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a more efficient and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound include:

  • Poor solubility of maytansinol (B1676226) and its derivatives in common organic solvents, complicating reaction setup and purification.

  • Steric hindrance at the C3 hydroxyl group of maytansinol, which can lead to slow and incomplete reactions.

  • Formation of side products , such as dehydrated and epimerized maytansinoids, which reduces yield and complicates purification.

  • Difficulty in purification due to the hydrophobic nature of the product and the similarity in polarity of byproducts to the desired compound.

  • Instability of the maytansinoid core under harsh reaction or purification conditions.

Q2: Which coupling reagents are recommended for the esterification of maytansinol with N-Me-L-Ala, and what are their pros and cons?

A2: The choice of coupling reagent is critical for a successful and scalable synthesis. The most common options are carbodiimides like DCC and EDC.

  • N,N'-Dicyclohexylcarbodiimide (DCC): While effective, DCC forms a dicyclohexylurea (DCU) byproduct that is poorly soluble and can be difficult to remove on a large scale, often requiring filtration.[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is often preferred for larger-scale synthesis because its urea (B33335) byproduct is water-soluble, simplifying its removal during aqueous workup. However, reactions with EDC may be slower.

Q3: How can I monitor the progress of the acylation reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. A reversed-phase C18 column with a gradient of acetonitrile (B52724) in water is typically effective for separating the starting material (maytansinol), the desired product (this compound), and major byproducts.

Q4: What are the key considerations for purifying this compound at a larger scale?

A4: Preparative HPLC is the most common method for purifying maytansinoids. For scalability, consider the following:

  • Column Loading: The high hydrophobicity of this compound can lead to poor solubility in aqueous mobile phases, limiting column loading. Dissolving the crude product in a strong organic solvent like DMSO and using an organic phase injection system can mitigate this.

  • Stationary Phase: A C18 stationary phase is generally suitable.

  • Mobile Phase: A gradient of acetonitrile or methanol (B129727) in water is typically used. The addition of a small amount of a modifier like formic acid or trifluoroacetic acid can improve peak shape.

  • Alternative Methods: Solid-phase extraction (SPE) can be a useful pre-purification step to remove major impurities before final purification by preparative HPLC.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Cause Recommended Solution
Incomplete Reaction Due to steric hindrance, the reaction may be slow. Increase the reaction time and continue to monitor by HPLC. Consider using a more potent activating agent such as HATU, which is known to be effective for coupling sterically hindered amino acids.
Degradation of Starting Material or Product Maytansinoids can be sensitive to prolonged exposure to acidic or basic conditions and high temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and at a controlled temperature. Minimize the duration of workup and purification steps.
Suboptimal Coupling Reagent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the N-Me-L-Ala and coupling reagent relative to maytansinol. A large excess should be avoided as it can complicate purification.
Issue 2: Presence of Significant Impurities After Reaction

Possible Causes & Solutions

Cause Recommended Solution
Formation of Dehydrated Maytansinoid Byproducts This can be promoted by certain coupling reagents. Using EDC as the coupling agent has been reported to reduce the formation of dehydrated products.
Dicyclohexylurea (DCU) Precipitation (when using DCC) If using DCC, the DCU byproduct will precipitate from the reaction mixture. Ensure efficient removal by filtration before proceeding with the workup. Cooling the reaction mixture can enhance precipitation.[1]
Epimerization at the N-Me-L-Ala Stereocenter While less common, epimerization can occur. Use of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) during the coupling reaction can minimize this.
Issue 3: Difficulty in Purifying the Final Product

Possible Causes & Solutions

Cause Recommended Solution
Co-elution of Impurities with the Product in HPLC Optimize the HPLC gradient. A shallower gradient can improve the resolution between the product and closely eluting impurities. Experiment with different organic modifiers (acetonitrile vs. methanol) or additives.
Poor Solubility of Crude Product for Injection The hydrophobic nature of the product can cause it to precipitate upon injection into a highly aqueous mobile phase. Dissolve the sample in a minimal amount of a strong organic solvent (e.g., DMSO) and consider using an autosampler with an organic phase injection capability.
Product Instability on the HPLC Column If the product appears to be degrading during purification, ensure the mobile phases are fresh and of high purity. Avoid highly acidic or basic conditions in the mobile phase if possible.

Experimental Protocols

Key Experiment: Esterification of Maytansinol with N-Me-L-Ala using EDC

Objective: To synthesize this compound from maytansinol and N-Fmoc-N-Me-L-Ala.

Materials:

  • Maytansinol

  • N-Fmoc-N-Me-L-Ala

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Piperidine (B6355638)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Fmoc Deprotection of N-Fmoc-N-Me-L-Ala:

    • Dissolve N-Fmoc-N-Me-L-Ala in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure and purify the resulting N-Me-L-Ala.

  • Coupling Reaction:

    • Under an inert atmosphere (argon or nitrogen), dissolve maytansinol (1 equivalent) in anhydrous DCM.

    • Add N-Me-L-Ala (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC (1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction progress by HPLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Visualizations

G cluster_synthesis Synthesis Workflow start Start: Maytansinol & N-Fmoc-N-Me-L-Ala deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling Coupling Reaction (EDC, DMAP, DCM) start->coupling deprotection->coupling workup Aqueous Workup coupling->workup purification Preparative HPLC workup->purification product Final Product: This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_completeness Check Reaction Completeness (via HPLC) low_yield->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction Complete check_completeness->complete Yes increase_time Increase Reaction Time incomplete->increase_time change_reagent Use Potent Activator (e.g., HATU) incomplete->change_reagent check_degradation Assess Degradation (via HPLC impurity profile) complete->check_degradation degradation_present Degradation Products Present check_degradation->degradation_present optimize_conditions Optimize Conditions: - Inert atmosphere - Temperature control - Shorter workup degradation_present->optimize_conditions

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimizing N-Me-L-Ala-Maytansinol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-Me-L-Ala-maytansinol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][] It is reported to be soluble in DMSO at concentrations as high as 100 mg/mL.[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: My compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. Why is this happening and what can I do?

A2: This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble.[4] To prevent this, you should:

  • Perform a stepwise (serial) dilution: Instead of a single large dilution, first, create an intermediate dilution in your media or buffer.[4]

  • Ensure a low final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid both precipitation and solvent-induced cytotoxicity.[4]

  • Use pre-warmed media: The solubility of maytansinoids can decrease at lower temperatures. Always use media and buffers pre-warmed to 37°C for your dilutions.[4]

Q3: Are there alternative formulation strategies to improve the aqueous solubility of this compound for my assay?

A3: Yes, several formulation strategies can enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents and surfactants. For example, a multi-solvent system containing DMSO, PEG300, and Tween-80 in saline has been shown to achieve a clear solution at ≥ 2.5 mg/mL.[1][5] Other approaches in drug development include using cyclodextrins or lipid-based formulations.[6][7]

Q4: How should I store my this compound stock solution?

A4: Once prepared in a solvent like DMSO, the stock solution should be aliquoted to prevent repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1]

Q5: What is the mechanism of action for this compound?

A5: this compound is a maytansinoid, a class of potent anti-mitotic agents. Its cytotoxic effect comes from its ability to bind to tubulin, inhibiting the assembly of microtubules.[8] This disruption of microtubule dynamics leads to cell cycle arrest in mitosis and ultimately triggers apoptosis (programmed cell death).[9]

Troubleshooting Guide: Precipitation in Aqueous Media

This guide addresses the most common issue encountered when preparing working solutions of this compound from a DMSO stock.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon dilution in cell culture media or buffer. High Final DMSO Concentration: The final percentage of DMSO in the aqueous solution is too high, causing the compound to fall out of solution.[4]Ensure the final concentration of DMSO in your working solution is less than 0.5%.[4] Always include a vehicle control with the same final DMSO concentration in your experiment.[4]
Rapid Dilution ("Solvent Shock"): The abrupt change in solvent polarity causes the compound to precipitate before it can be properly solvated by the aqueous medium.[4]Perform a stepwise (serial) dilution. For example, first, dilute the stock 1:10 in media, mix gently but thoroughly, and then perform the final dilution to the target concentration.[4]
Low Temperature: The solubility of many organic compounds, including maytansinoids, is lower at reduced temperatures.[4]Always use pre-warmed (37°C) cell culture media or buffers for all dilution steps.[4]
Working solution appears cloudy or contains visible particles. Incomplete Initial Dissolution: The compound may not have been fully dissolved in the initial DMSO stock.When preparing the DMSO stock, use sonication or gentle heating to ensure the compound is completely dissolved.[1][5]
Compound Instability: Maytansinoids can degrade in aqueous solutions over time.Prepare working solutions fresh for each experiment and use them promptly. Avoid storing diluted aqueous solutions.

Quantitative Solubility Data

The following table summarizes solubility data for this compound and related maytansinoids in various solvents.

CompoundSolvent/SystemSolubilityReference
This compound DMSO100 mg/mL (153.81 mM)[1]
This compound 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.85 mM)[1]
This compound 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.85 mM)[1]
This compound 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.85 mM)[1][5]
Mertansine (DM1) Dimethylformamide (DMF)~33 mg/mL[4]
Mertansine (DM1) Dimethyl Sulfoxide (DMSO)~20-50 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution of this compound.

Materials:

  • This compound (MW: 650.16 g/mol )[1]

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, weigh out 6.5 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. Using the example above, add 1 mL of DMSO.

  • Dissolve: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensure Complete Solubilization: If any particulates are visible, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[1][5] Visually inspect to ensure the solution is clear.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Objective: To dilute the DMSO stock solution into an aqueous medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or buffer, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Pre-warm Media: Ensure your cell culture medium or buffer is equilibrated to 37°C in a water bath before starting.[4]

  • Calculate Dilutions: Determine the volumes needed for your desired final concentration. Remember to keep the final DMSO concentration below 0.5%.

  • Perform Serial Dilution (Recommended):

    • Step A (Intermediate Dilution): Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed media. For example, to get to a 10 µM final concentration, you could first dilute 2 µL of the 10 mM stock into 198 µL of media to create a 100 µM intermediate solution. Mix gently by flicking the tube or pipetting up and down slowly.

    • Step B (Final Dilution): Add the required volume of the intermediate solution to your final volume of pre-warmed media in the cell culture plate or experimental tube. For instance, add 10 µL of the 100 µM intermediate solution to 90 µL of media in a well to achieve a final concentration of 10 µM.

  • Mix Gently: After the final dilution, gently swirl or rock the plate to ensure even distribution without agitating the cells excessively.

  • Use Immediately: Use the freshly prepared working solution for your assay without delay.

Visualizations

G cluster_start cluster_process cluster_end start Weigh N-Me-L-Ala- maytansinol Powder add_dmso Add calculated volume of anhydrous DMSO start->add_dmso dissolve Vortex thoroughly (1-2 minutes) add_dmso->dissolve check Visually inspect for particulates dissolve->check sonicate Sonicate or warm gently to ensure full dissolution check->sonicate  Yes aliquot Aliquot into single-use tubes check->aliquot No   sonicate->check store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

G start Precipitation observed in aqueous working solution? q1 Is final DMSO concentration <0.5%? start->q1 q2 Was dilution performed stepwise? q1->q2 Yes sol1 High DMSO concentration is likely the cause. Reduce final DMSO %. q1->sol1 No q3 Were aqueous media/buffers pre-warmed to 37°C? q2->q3 Yes sol2 Rapid dilution causes 'solvent shock'. Perform serial or stepwise dilutions. q2->sol2 No sol3 Cold temperatures decrease solubility. Always use pre-warmed media. q3->sol3 No end Issue resolved. q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting flowchart for compound precipitation.

G cluster_core cluster_strategies cluster_outcome problem Poor Aqueous Solubility of this compound s1 Physical Methods Particle Size Reduction (Micronization) Use of Amorphous Form problem->s1 s2 Formulation Methods Co-solvents (e.g., PEG, Ethanol) Surfactants (e.g., Tween-80) Complexation (e.g., Cyclodextrins) problem->s2 s3 Chemical Modification Hydrophilic Linkers (PEGylation) Structural Payload Modification problem->s3 outcome Improved Bioavailability for In Vitro Assays s1->outcome s2->outcome s3->outcome

Caption: Strategies for enhancing drug solubility.

References

overcoming resistance mechanisms to N-Me-L-Ala-maytansinol-based therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Me-L-Ala-maytansinol-based antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses common experimental issues in a question-and-answer format.

Question 1: My ADC shows a sudden decrease in cytotoxicity in a previously sensitive cancer cell line. What are the potential causes and how can I investigate them?

Answer: A loss of ADC efficacy can stem from several acquired resistance mechanisms. A systematic approach is required to identify the root cause.

  • Potential Cause 1: Altered Target Antigen Expression. The cancer cells may have downregulated or lost the surface antigen targeted by your ADC.

    • Troubleshooting Steps:

      • Verify Antigen Expression: Use flow cytometry to quantify the surface antigen levels on your resistant cells compared to the parental (sensitive) cell line. A significant decrease points to target loss as a primary resistance mechanism.

      • Assess Total Protein: Perform a Western blot on cell lysates to determine if the total antigen protein level has decreased or if there's an issue with cell surface trafficking.

  • Potential Cause 2: Increased Drug Efflux. Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the cytotoxic payload from the cell.[1]

    • Troubleshooting Steps:

      • Check Transporter Expression: Use Western blot or qPCR to measure the expression levels of common drug efflux pumps like ABCB1 (MDR1) and ABCC1 (MRP1) in resistant versus parental cells.[2] Increased expression is a strong indicator of this resistance mechanism.

      • Functional Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for ABCB1). Increased efflux of the dye, which can be blocked by a known inhibitor (e.g., verapamil), confirms enhanced pump activity.

  • Potential Cause 3: Alterations in the Drug Target (Tubulin). this compound is a microtubule inhibitor.[3] Mutations in the tubulin protein can prevent the drug from binding effectively.[4][5][6]

    • Troubleshooting Steps:

      • Sequence Tubulin Genes: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the relevant β-tubulin genes to identify potential mutations.

      • Assess Microtubule Stability: Conduct microtubule polymerization assays. Cells with certain tubulin mutations may exhibit more stable microtubules, making them resistant to depolymerizing agents like maytansinoids.[7][8]

Question 2: I'm observing high well-to-well variability in my in vitro cytotoxicity assays. How can I improve the consistency of my results?

Answer: High variability in cytotoxicity assays can obscure the true effect of your ADC.[9][10] Improving technical precision is key.

  • Potential Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.

    • Troubleshooting Steps:

      • Ensure Single-Cell Suspension: Before plating, ensure your cells are fully dissociated into a single-cell suspension. Gently pipette to break up clumps.

      • Systematic Plating: Mix the cell suspension between pipetting to prevent settling. Plate cells in a consistent, standardized manner across the entire plate.

      • Edge Effect Mitigation: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill them with sterile PBS or media instead.

  • Potential Cause 2: ADC Instability or Aggregation. The quality of your ADC is critical for reproducible results.

    • Troubleshooting Steps:

      • Verify ADC Integrity: Before each experiment, check the purity and aggregation status of your ADC using size exclusion chromatography (SEC-HPLC).

      • Proper Storage: Ensure the ADC is stored at the recommended temperature and buffer conditions. Avoid repeated freeze-thaw cycles.

  • Potential Cause 3: Assay Timing and Reagent Issues.

    • Troubleshooting Steps:

      • Standardize Incubation Times: Ensure that the duration of ADC exposure and the timing of viability reagent addition are precisely controlled for all plates.

      • Reagent Quality: Use fresh, properly stored viability reagents (e.g., MTT, CellTiter-Glo®). Ensure reagents are brought to room temperature and mixed well before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to maytansinoid-based ADCs? A: The main resistance mechanisms include:

  • Reduced target antigen expression on the cell surface.[1][11]

  • Upregulation of drug efflux pumps , such as ABCB1 (MDR1), which expel the maytansinoid payload.[1]

  • Impaired ADC internalization or lysosomal processing, preventing payload release.[1][12]

  • Mutations in tubulin , the molecular target of maytansinoids, which can prevent drug binding.[5][6]

  • Activation of anti-apoptotic signaling pathways that allow cancer cells to survive the cytotoxic insult.[3][12]

Q2: How can I develop a maytansinoid-resistant cell line for my studies? A: A common method is to chronically expose a sensitive parental cell line to the ADC.[13][14] The process involves:

  • Initial Dosing: Treat cells with the ADC at a concentration close to the IC50 value.

  • Dose Escalation: Gradually increase the ADC concentration in a stepwise manner as the cells begin to recover and proliferate.[13][15]

  • Selection and Expansion: Continue this process over several weeks or months. The surviving cells that can proliferate at significantly higher ADC concentrations are considered resistant.[14]

  • Characterization: Confirm the degree of resistance by comparing the IC50 value of the new cell line to the parental line.[13]

Q3: What are the essential controls for an ADC cytotoxicity assay? A: To ensure your results are valid, you should include the following controls:

  • Untreated Cells: Cells treated with vehicle only, to establish a baseline for 100% viability.

  • Unconjugated Antibody: Cells treated with the "naked" antibody (without the payload) to assess any effects of the antibody itself.

  • Irrelevant ADC: An ADC that targets an antigen not expressed on your cells, to control for non-specific uptake and toxicity.

  • Free Payload: Cells treated with the this compound payload alone to determine the intrinsic sensitivity of the cells to the cytotoxin.

Q4: Can changing the ADC linker help overcome resistance? A: Yes, in some cases. If resistance is due to impaired lysosomal processing, switching from a non-cleavable linker to a cleavable linker (or vice versa) might restore efficacy.[2] For example, cells resistant to an ADC with a non-cleavable linker may remain sensitive to an ADC with a cleavable linker that releases a more membrane-permeable payload.[1]

Data Presentation

Table 1: Example Cytotoxicity Data for Sensitive vs. Resistant Cell Lines

Cell LineADC TreatmentIC50 (nM)Resistance Index (RI)
Parental (Sensitive)ADC-Maytansinoid1.5-
Resistant Sub-lineADC-Maytansinoid385.0256.7
Parental (Sensitive)Free Maytansinoid0.8-
Resistant Sub-lineFree Maytansinoid12.515.6

Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental).

Table 2: Characterization of Resistance Mechanisms

Cell LineRelative Target Expression (MFI)Relative ABCB1 Expression (Fold Change)Tubulin Beta 3 (TUBB3) Status
Parental (Sensitive)100%1.0Wild-Type
Resistant Sub-line A12%1.2Wild-Type
Resistant Sub-line B95%25.4Wild-Type
Resistant Sub-line C98%1.1N228S Mutation

MFI: Mean Fluorescence Intensity from flow cytometry.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using a Luminescent Cell Viability Assay

  • Cell Plating: Harvest logarithmically growing cells. Create a single-cell suspension and plate 5,000-10,000 cells per well in a 96-well, opaque-walled plate. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of the ADC, unconjugated antibody, and free payload in appropriate cell culture medium.

  • Cell Treatment: Remove the medium from the cells and add the diluted compounds. Include "vehicle only" controls.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated controls (100% viability) and plot the results as a dose-response curve to calculate IC50 values using a non-linear regression model.

Protocol 2: Western Blot for ABCB1 (MDR1) Expression

  • Protein Extraction: Wash parental and resistant cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against ABCB1 (e.g., clone C219) and a loading control (e.g., β-actin).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity and normalize the ABCB1 signal to the loading control to determine the fold-change in expression.

Visualizations

ADC_MoA_Resistance cluster_0 ADC Mechanism of Action cluster_1 Resistance Mechanisms ADC 1. ADC Binding Internalization 2. Internalization ADC->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release Lysosome->Release Tubulin 5. Tubulin Binding Release->Tubulin Arrest 6. Mitotic Arrest Tubulin->Arrest Apoptosis 7. Apoptosis Arrest->Apoptosis R1 Antigen Downregulation R1->ADC Blocks Step 1 R2 Impaired Internalization R2->Internalization Blocks Step 2 R3 Efflux Pump (e.g., ABCB1) R3->Release Removes Payload R4 Tubulin Mutation R4->Tubulin Blocks Step 5 R5 Anti-Apoptotic Signals R5->Apoptosis Inhibits Step 7

Caption: ADC mechanism of action and key points of resistance.

Troubleshooting_Workflow Start Decreased ADC Efficacy Observed CheckTarget Q: Is Target Antigen Expression Reduced? Start->CheckTarget CheckEfflux Q: Are Efflux Pumps (e.g., ABCB1) Upregulated? CheckTarget->CheckEfflux No Result1 Mechanism: Target Loss (Confirm with Flow/WB) CheckTarget->Result1 Yes CheckTubulin Q: Are Tubulin Mutations Present? CheckEfflux->CheckTubulin No Result2 Mechanism: Drug Efflux (Confirm with WB/qPCR) CheckEfflux->Result2 Yes Result3 Mechanism: Target Mutation (Confirm with Sequencing) CheckTubulin->Result3 Yes Other Investigate Other Mechanisms (e.g., Apoptosis Pathways) CheckTubulin->Other No

Caption: Troubleshooting flowchart for identifying resistance.

Resistant_Cell_Line_Dev Start Parental Cell Line (Sensitive) Treat1 Treat with ADC (IC50 concentration) Start->Treat1 Culture1 Culture until recovery Treat1->Culture1 Escalate1 Increase ADC Dose (e.g., 1.5x - 2x) Culture1->Escalate1 Culture2 Culture until recovery Escalate1->Culture2 Repeat Repeat Cycle (8-10 times) Culture2->Repeat Confirm Confirm Resistance (Compare IC50 to Parental) Repeat->Confirm

References

Technical Support Center: Refinement of Purification Methods for N-Me-L-Ala-Maytansinol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of N-Me-L-Ala-maytansinol antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The purification of maytansinoid-based ADCs presents several challenges.[1] Key difficulties include managing the increased hydrophobicity of the conjugate, which can lead to aggregation, and the heterogeneity of the reaction mixture.[1][2] This mixture contains the desired ADC with various drug-to-antibody ratios (DARs), as well as impurities like unconjugated antibodies, excess free drug-linker, and aggregates.[1][2][3] Effectively separating these components while maintaining the stability and biological activity of the ADC is a primary goal.[4]

Q2: Which chromatographic methods are most effective for purifying these ADCs?

A multi-step chromatographic approach is typically required. Common methods include:

  • Hydrophobic Interaction Chromatography (HIC): This is a core technique for ADC purification, uniquely suited to separate species based on hydrophobicity.[5][6][7] It can effectively resolve ADCs with different DARs (e.g., DAR=0, 2, 4, 6, 8) because each conjugated maytansinoid payload increases the molecule's overall hydrophobicity.[2][]

  • Size Exclusion Chromatography (SEC): SEC is the standard method for removing high molecular weight species, particularly aggregates, which are a critical quality attribute to control.[3][9][10] It is often used as a final polishing step.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge differences and can be used to remove impurities and potentially help control the DAR range.[][11]

  • Hydroxyapatite Chromatography (HAC): This method has shown high efficiency in removing aggregates, with studies demonstrating a reduction from 60% to as low as 0.1%.[][12]

Q3: How is the average Drug-to-Antibody Ratio (DAR) determined and controlled during purification?

The DAR is a critical quality attribute that impacts both the efficacy and safety of the ADC.[13][14] It is typically determined using HIC, which separates the different drug-loaded species, allowing for the calculation of a weighted average DAR based on the area of the chromatographic peaks.[15] Reversed-phase chromatography (RP-HPLC), often coupled with mass spectrometry (MS), can also be used.[10][] Controlling the DAR involves both optimizing the initial conjugation reaction and using preparative chromatography (primarily HIC) to isolate fractions with the desired, more narrow DAR distribution.[12][17]

Q4: What are the primary sources of product loss or low yield during purification?

Low yields can stem from several factors. The increased hydrophobicity of this compound conjugates can lead to aggregation and subsequent precipitation, especially under high salt concentrations used in HIC.[1][2] Non-specific binding to chromatography resins can also cause product loss. Furthermore, the labile nature of the linker-payload can lead to degradation if exposed to harsh conditions (e.g., extreme pH or temperature) during the purification process.[4]

Troubleshooting Guide

Issue 1: High Levels of Aggregates in Final Product

High aggregate content is a common issue that can affect product safety and stability.[11][12] Aggregates often exhibit stronger hydrophobicity than monomeric ADCs.[18]

Possible Cause Recommended Solution & Rationale
Increased Hydrophobicity The conjugation of hydrophobic payloads like maytansinoids inherently increases the risk of aggregation.[1] Solution: Employ Hydroxyapatite (HAC) or Size Exclusion Chromatography (SEC) as dedicated aggregate removal steps.[][9][12] HIC can also be optimized to separate aggregates from monomeric ADC species.[18]
Suboptimal Buffer Conditions Incorrect pH or high protein concentration during processing can induce aggregate formation.[12] Solution: Perform buffer screening to identify optimal pH and excipients. Use Tangential Flow Filtration (TFF) for buffer exchange and to manage concentration, which can achieve yields above 90%.[]
Inefficient Initial Capture Step Protein A chromatography, while excellent for capturing antibodies, is often inefficient at removing aggregates on its own.[18] Solution: Modify the Protein A wash and elution buffers by adding combinations of salt (e.g., NaCl) and polyethylene (B3416737) glycol (PEG) to enhance the separation of monomers and aggregates.[18]

Quantitative Impact of Purification on Aggregate Removal

Chromatography Method Initial Aggregate % (Example) Final Aggregate % (Reported) Reference
Hydroxyapatite Chromatography (HAC)60%< 0.1%[]
Multimodal Anion-Exchange (MMA)11%1.6%[18]
Hydrophobic Interaction (Phenyl Resin)Not specifiedPurity > 98% (monomer)[18]
Issue 2: Poor Resolution of DAR Species in HIC

Achieving baseline separation of different DAR species is critical for accurate analysis and for isolating specific ADC populations.[15]

| Possible Cause | Recommended Solution & Rationale | | :--- | :--- | :--- | | Suboptimal Salt/Gradient Conditions | The type of salt and the steepness of the elution gradient significantly impact resolution.[7] Solution: Screen different salt types (Ammonium Sulfate (B86663) is common) and optimize their starting concentration.[5][6] Develop a shallow, linear elution gradient to maximize the separation between species with small differences in hydrophobicity (e.g., DAR 2 vs. DAR 4).[7] | | Inappropriate HIC Resin | The hydrophobicity of the chromatography resin must be matched to the ADC. Highly hydrophobic resins can lead to strong binding, poor recovery, and low resolution.[2] Solution: Test a panel of HIC resins with varying ligand densities and hydrophobicities (e.g., Butyl, Phenyl). A less hydrophobic resin may provide better resolution for highly hydrophobic maytansinoid conjugates. | | Sample Solubility Issues | The ADC may begin to precipitate at the high salt concentrations required for binding to the HIC column. Solution: Conduct load solubility screening by titrating the ADC sample with the high-salt mobile phase to determine the maximum salt concentration that maintains solubility.[19] Operate at a salt concentration just below the precipitation point. |

Experimental Protocols & Workflows

General Purification Workflow for Maytansinoid ADCs

The purification of ADCs is a multi-step process designed to remove a range of impurities, from unconjugated starting materials to product-related variants like aggregates.

ADC_Purification_Workflow cluster_conjugation Reaction cluster_capture Step 1: Capture & Initial Cleanup cluster_intermediate Step 2: DAR & Impurity Separation cluster_polishing Step 3: Polishing A Crude Conjugation Mixture (ADC, Free Drug, Unconjugated Ab, Aggregates) B Tangential Flow Filtration (TFF) or Diafiltration A->B C Removal of excess (free) drug-linker & organic solvents D Hydrophobic Interaction Chromatography (HIC) C->D C->D E Separation of DAR species & Unconjugated Antibody F Size Exclusion (SEC) or Hydroxyapatite (HAC) E->F E->F G Final Purified ADC (Low Aggregate) F->G

Caption: A typical multi-step workflow for the purification of ADCs.

Protocol: HIC Method for DAR Analysis

This protocol outlines a generic method for analyzing the drug-load distribution of this compound conjugates.[5][19]

  • Materials & Buffers:

    • Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate (B84403), 1.0 M Ammonium (B1175870) Sulfate, pH 7.0.[19]

    • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[19]

    • HIC Column: Phenyl or Butyl-based column suitable for protein separations.

    • HPLC System: A bio-inert system is recommended due to the high salt concentrations.[10]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1-5 mg/mL.

    • Adjust the sample to the initial binding conditions by adding Mobile Phase A to a final ammonium sulfate concentration of approximately 0.5 M - 1.0 M. The exact concentration should be determined via a solubility screen to prevent precipitation.[19]

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Method:

    • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of the starting mobile phase composition (e.g., 100% Mobile Phase A).

    • Injection: Inject the prepared sample onto the column.

    • Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes. A shallow gradient is crucial for resolving species with similar hydrophobicities.[15]

    • Detection: Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the maytansinoid payload.

Troubleshooting Logic for HIC Method Development

This diagram illustrates a decision-making process for optimizing an HIC purification method.

HIC_Troubleshooting cluster_resolution Resolution Issues cluster_recovery Recovery Issues Start HIC Performance Issue PoorRes Poor Peak Resolution Start->PoorRes LowRec Low Recovery/ No Elution Start->LowRec ShallowGrad Make Gradient Shallower PoorRes->ShallowGrad 1st Step ChangeSalt Change Salt Type/ Concentration ShallowGrad->ChangeSalt If still poor ChangeResin Select Less Hydrophobic Resin ChangeSalt->ChangeResin If still poor ReduceSalt Reduce Initial Salt Concentration LowRec->ReduceSalt 1st Step AddOrganic Add Mild Organic Modifier to Eluent ReduceSalt->AddOrganic If still low CheckPrecip Check for On-Column Precipitation ReduceSalt->CheckPrecip If no improvement

Caption: Decision tree for troubleshooting HIC purification.

References

Technical Support Center: Optimizing Storage and Handling of N-Me-L-Ala-maytansinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions and handling procedures to prevent the degradation of N-Me-L-Ala-maytansinol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this potent cytotoxic agent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: For long-term stability, this compound as a solid powder should be stored at -20°C in a dry and dark environment.[1][2] Properly stored, the powder is stable for at least one year.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[2][] For stock solutions, dissolve the compound in anhydrous DMSO to a concentration of up to 100 mg/mL, though lower concentrations are more common for experimental use. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is crucial to aliquot the stock solution into single-use vials. Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for maytansinoids like this compound involve hydrolysis and epimerization. The C-3 ester linkage, where the N-Me-L-Ala side chain is attached, is susceptible to hydrolysis, which would cleave the side chain and render the molecule inactive.[5] Additionally, modifications in the region of the C-9 carbinolamide, including epimerization, can occur under certain conditions.[5]

Q4: How stable is this compound in aqueous solutions?

A4: this compound is hydrophobic and has limited stability in aqueous solutions.[1][] Degradation in aqueous media can be significant, especially at non-neutral pH and elevated temperatures. It is strongly recommended to prepare fresh dilutions in your aqueous experimental buffer or media from a DMSO stock solution immediately before use. Do not store this compound in aqueous solutions for extended periods.

Q5: What signs of degradation should I look for in my experiments?

A5: Signs of this compound degradation can include:

  • A decrease in biological activity or potency in cell-based assays.

  • Inconsistent or non-reproducible experimental results.

  • The appearance of new peaks or a decrease in the main peak area in HPLC analysis.

  • Visible changes in the color or clarity of stock solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity in assays Degradation of the compound due to improper storage of stock solutions.Ensure stock solutions in DMSO are aliquoted and stored at -80°C for long-term storage and at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Degradation in aqueous experimental media.Prepare fresh dilutions from the DMSO stock immediately before each experiment. Minimize the time the compound is in aqueous solution.
Inconsistent experimental results Inaccurate concentration of stock solutions due to solvent evaporation or degradation.Use tightly sealed vials for stock solutions. Re-qualify the concentration of older stock solutions by HPLC if in doubt.
Adsorption of the hydrophobic compound to plasticware.Use low-retention plasticware or silanized glassware for preparing dilutions. Pre-rinsing pipette tips with the solution can also help.
Precipitation in aqueous media Poor solubility of this compound.Ensure the final concentration of DMSO in the aqueous solution is kept as low as possible (typically <0.5%) to maintain solubility and avoid solvent-induced artifacts. If precipitation occurs, sonication may help to redissolve the compound.[1]
Appearance of extra peaks in HPLC Degradation of the compound.Protect the compound from light by using amber vials or covering tubes with foil. Ensure the pH of the solution is maintained within a stable range (near neutral is generally preferred for maytansinoids).

Estimated Stability of this compound under Various Conditions

The following tables provide an estimated stability profile of this compound based on general knowledge of maytansinoid stability. Users should perform their own stability studies for precise quantitative data.

Table 1: Estimated Stability of this compound in DMSO Solution

Storage TemperatureEstimated Half-lifeRecommendations
Room Temperature (~25°C)Days to WeeksNot recommended for storage.
4°CWeeksSuitable for very short-term storage (a few days).
-20°C1-2 monthsRecommended for short-term storage of aliquoted stock solutions.[1][4]
-80°C> 6 monthsRecommended for long-term storage of aliquoted stock solutions.[1][4]

Table 2: Estimated Impact of pH on this compound Stability in Aqueous Solution

pH ConditionEstimated StabilityPrimary Degradation Pathway
Acidic (pH < 4)LowAccelerated hydrolysis of the C-3 ester linkage.
Neutral (pH 6-8)ModerateGradual hydrolysis.
Basic (pH > 8)LowAccelerated hydrolysis of the C-3 ester linkage and potential for epimerization.

Table 3: Estimated Impact of Other Stress Conditions on this compound

Stress ConditionEstimated StabilityRecommendations
Light Exposure (UV/Visible)Low to ModerateProtect from light at all times by using amber vials or covering containers with aluminum foil.
Oxidation (e.g., H₂O₂)ModerateAvoid exposure to strong oxidizing agents. Use degassed solvents where possible.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Aliquot the solid compound and the DMSO stock solution. Expose to 60°C for 1, 3, and 7 days.

  • Photolytic Degradation: Expose the solid compound and the DMSO stock solution in a photostability chamber to a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At each time point, analyze the samples by a stability-indicating HPLC method (see protocol below) to determine the percentage of this compound remaining and to detect the formation of degradation products.

Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.[10][11][12]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Visualizing Degradation and Experimental Workflows

To further aid in understanding the factors affecting this compound stability, the following diagrams illustrate key concepts and workflows.

DegradationPathway Potential Degradation Pathways of this compound Maytansinol This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Maytansinol->Hydrolysis C-3 Ester Cleavage Epimerization Epimerization (e.g., at C-9) Maytansinol->Epimerization Oxidation Oxidation Maytansinol->Oxidation Degradant1 Maytansinol + N-Me-L-Ala Hydrolysis->Degradant1 Degradant2 Epimers of this compound Epimerization->Degradant2 Degradant3 Oxidized Products Oxidation->Degradant3

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (DMSO) Dilute Dilute to Working Concentration Stock->Dilute Acid Acidic Hydrolysis Dilute->Acid Base Basic Hydrolysis Dilute->Base Oxidation Oxidation (H₂O₂) Dilute->Oxidation Heat Thermal Stress Dilute->Heat Light Photolytic Stress Dilute->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Interpretation (% Remaining, Degradants) HPLC->Data TroubleshootingTree Troubleshooting Inconsistent Results Start Inconsistent Results CheckStock Check Stock Solution (Age, Storage, Freeze-Thaw) Start->CheckStock StockOK Stock OK CheckStock->StockOK CheckDilution Check Dilution Procedure (Freshness, Solvent) StockOK->CheckDilution Yes NewStock Prepare Fresh Stock Solution StockOK->NewStock No DilutionOK Dilution OK CheckDilution->DilutionOK CheckAssay Check Assay Conditions (Incubation Time, Temp, pH) DilutionOK->CheckAssay Yes FreshDilution Prepare Fresh Dilutions Immediately Before Use DilutionOK->FreshDilution No AssayOK Assay OK CheckAssay->AssayOK ConsiderOther Consider Other Factors (e.g., Plastic Adsorption) AssayOK->ConsiderOther Yes OptimizeAssay Optimize Assay Conditions AssayOK->OptimizeAssay No

References

Technical Support Center: Enhancing the Therapeutic Window of N-Me-L-Ala-Maytansinol Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). The aim is to address common experimental challenges and provide actionable solutions to enhance the therapeutic window of these complex biotherapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms contributing to the off-target toxicity of this compound ADCs?

A1: Off-target toxicity of maytansinoid ADCs, including those with this compound, is primarily driven by the premature release of the cytotoxic payload in systemic circulation before reaching the target tumor cells.[] This can occur due to linker instability in the plasma.[] The released, hydrophobic payload can then diffuse non-specifically into healthy cells, leading to toxicity.[2][3] Another contributing factor is the expression of the target antigen on healthy tissues, leading to on-target, off-tumor toxicity.[3] Additionally, non-specific uptake of the ADC by cells of the reticuloendothelial system (RES), such as macrophages and endothelial cells, can also contribute to off-target effects.

Q2: How can I troubleshoot unexpected in vivo toxicity with my this compound ADC?

A2: Unexpected in vivo toxicity can arise from several factors. A primary suspect is the stability of the linker connecting the this compound to the antibody. Premature cleavage of the linker in circulation leads to systemic exposure to the potent maytansinoid payload, causing off-target toxicities.[] It is also crucial to evaluate the drug-to-antibody ratio (DAR); a high DAR can lead to faster clearance and increased toxicity.[4] Consider conducting a thorough characterization of your ADC to confirm its DAR, purity, and aggregation levels, as aggregates can lead to rapid clearance and altered toxicity profiles.[5] Furthermore, ensure that the chosen animal model does not have unforeseen expression of the target antigen in vital organs.

Q3: My this compound ADC shows good in vitro potency but limited in vivo efficacy. What are the potential causes and solutions?

A3: A discrepancy between in vitro and in vivo results is a common challenge. Several factors could be at play:

  • Poor Pharmacokinetics (PK): The ADC may be clearing from circulation too rapidly. This can be due to a high drug-to-antibody ratio (DAR), which can increase hydrophobicity and lead to faster clearance.[4] Consider optimizing the DAR, aiming for a balance between payload delivery and favorable PK.

  • Linker Instability: If the linker is too labile, the payload may be released before the ADC reaches the tumor, reducing the amount of active drug at the target site.[] Conversely, if the linker is too stable, payload release within the target cell might be inefficient.[6]

  • Tumor Penetration: The large size of ADCs can limit their ability to penetrate dense solid tumors.

  • Target Antigen Heterogeneity: The target antigen may be expressed heterogeneously within the tumor, meaning some cancer cells will not be targeted by the ADC.[7]

  • Drug Resistance: Tumor cells can develop resistance to the maytansinoid payload, for instance, by upregulating drug efflux pumps.[8][9]

To address these issues, you can re-evaluate the linker chemistry for optimal stability and cleavage characteristics, optimize the DAR, and investigate the tumor microenvironment and antigen expression patterns in your in vivo models.

Q4: What is the "bystander effect" and how does it apply to this compound ADCs?

A4: The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring, antigen-negative cancer cells.[7] For this compound ADCs, the released payload is hydrophobic and cell-permeable, allowing it to cross cell membranes and induce apoptosis in adjacent cells.[10][11][] This is particularly advantageous in tumors with heterogeneous antigen expression, as it allows for the killing of cancer cells that do not express the target antigen.[7] The efficiency of the bystander effect is influenced by the properties of the linker and the released payload.[13]

Troubleshooting Guides

Problem: High Levels of Unconjugated Antibody or Free Payload
Potential Cause Troubleshooting Step Recommended Action
Incomplete Conjugation Reaction Optimize conjugation conditions.Increase the molar excess of the linker-payload, extend the reaction time, or adjust the pH and temperature.
Linker Instability During Storage or Handling Assess linker stability under various conditions.Use appropriate buffer conditions and storage temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Inefficient Purification Optimize the purification method.Use size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate the ADC from unconjugated antibody and free payload.[5]
Problem: Suboptimal Drug-to-Antibody Ratio (DAR)
Potential Cause Troubleshooting Step Recommended Action
Incorrect Stoichiometry in Conjugation Titrate the ratio of linker-payload to antibody.Perform small-scale conjugation reactions with varying molar ratios to identify the optimal condition for achieving the target DAR.
Inaccurate DAR Measurement Use multiple analytical methods to determine the DAR.Employ techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS) for accurate DAR assessment.[14][15]
Antibody Modification Issues Ensure complete reduction of interchain disulfides (for cysteine-based conjugation).Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time.[16]

Quantitative Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties

DAR In Vitro Potency In Vivo Clearance In Vivo Efficacy Tolerability
Low (~2)ModerateSlowerModerateHigh
Optimal (3-4)HighSlowerHighGood
High (~8)HighFasterReducedLower
Very High (>9)HighRapidSignificantly ReducedPoor

This table summarizes general trends observed for maytansinoid ADCs. Specific results may vary depending on the antibody, linker, and target antigen.[4]

Experimental Protocols

Protocol: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
  • Column: A non-porous HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm and 252 nm.

  • Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on hydrophobicity. The average DAR is calculated from the peak areas and the extinction coefficients of the antibody and the payload.[15]

Protocol: In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate target antigen-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a negative control ADC in cell culture medium. Add the ADC solutions to the cells.

  • Incubation: Incubate the cells for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

ADC_Mechanism_of_Action Figure 1: ADC Mechanism of Action and Off-Target Toxicity cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_healthy_tissue Healthy Tissue ADC This compound ADC FreePayload Prematurely Released Payload ADC->FreePayload Linker Instability TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Antigen Binding & Internalization HealthyCell Healthy Cell FreePayload->HealthyCell 4. Off-Target Toxicity TumorCell->TumorCell 2. Lysosomal Trafficking & Payload Release BystanderCell Antigen-Negative Tumor Cell TumorCell->BystanderCell 3. Bystander Effect

Caption: General workflow of ADC action and potential for off-target toxicity.

Troubleshooting_Workflow Figure 2: Troubleshooting Suboptimal In Vivo Efficacy Start Suboptimal In Vivo Efficacy CheckPK Assess Pharmacokinetics Start->CheckPK CheckDAR Optimize DAR CheckPK->CheckDAR Fast Clearance CheckLinker Evaluate Linker Stability CheckPK->CheckLinker Fast Clearance CheckTumor Analyze Tumor Microenvironment CheckPK->CheckTumor Normal PK AntigenHet Address Antigen Heterogeneity CheckTumor->AntigenHet Heterogeneous Antigen Expression DrugResist Investigate Drug Resistance CheckTumor->DrugResist Homogeneous Antigen Expression

Caption: A logical workflow for troubleshooting poor in vivo ADC performance.

References

Validation & Comparative

A Comparative Analysis of N-Me-L-Ala-maytansinol and DM1 Payloads in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head comparison of two potent maytansinoid payloads for antibody-drug conjugates (ADCs) in the context of breast cancer therapy reveals a landscape dominated by the well-established DM1, while the publicly available efficacy data for N-Me-L-Ala-maytansinol in relevant breast cancer models remains limited. This guide provides a comprehensive overview of both payloads, summarizing their mechanisms of action, physicochemical properties, and available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Executive Summary

DM1, the cytotoxic payload of the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1), has a proven track record in treating HER2-positive breast cancer.[][2] Its efficacy and safety profile are well-documented through extensive preclinical studies and clinical trials.[2] this compound, another maytansinoid derivative, is described as a hydrophobic and cell-permeable payload for ADCs.[3][4] However, a thorough review of the current scientific literature reveals a significant gap in direct comparative studies between this compound and DM1 in breast cancer cell lines and xenograft models. This lack of head-to-head data necessitates a comparison based on their fundamental properties and the available, albeit limited, efficacy data for this compound in non-breast cancer models.

Physicochemical Properties

Both this compound and DM1 are derivatives of maytansine, a potent microtubule-targeting agent.[5][6] Their core structure is a 19-member ansa macrolide.[5] The key difference lies in the side chain at the C3 position, which is modified to allow for conjugation to a monoclonal antibody.

PropertyThis compoundDM1 (Mertansine)
Synonyms AP3 Intermediate 1; Maytansinol 3-(S)-α-N-methylaminopropionateMertansine; N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine
Molecular Formula C32H44ClN3O9C35H48ClN3O10S
Molecular Weight 650.17 g/mol 738.3 g/mol [7]
Key Feature Hydrophobic, cell-permeable payload[3][4]Thiol-containing maytansinoid for antibody conjugation[5]

Mechanism of Action

Both payloads share a common mechanism of action, exerting their cytotoxic effects by inhibiting microtubule polymerization.[6][8] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[6][8]

The general mechanism for an ADC employing either payload is as follows:

  • Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.

  • Payload Release: Inside the cell, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic maytansinoid.

  • Microtubule Disruption: The released payload binds to tubulin, inhibiting microtubule assembly.

  • Cell Death: Disruption of the microtubule network leads to mitotic arrest and programmed cell death (apoptosis).

ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell Surface Antigen ADC->TumorCell Binding Internalization Internalization via Endocytosis TumorCell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Microtubule Microtubule Disruption PayloadRelease->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

ADC Mechanism of Action.

Efficacy Data

A significant disparity exists in the available efficacy data for this compound and DM1, particularly within the context of breast cancer.

This compound
  • MMT/EGFRvIII: 24 nM[]

  • U251/EGFRvIII: 3 nM[]

  • C4-2: 6 nM[]

There is a lack of published in vivo data for ADCs utilizing this compound in breast cancer xenograft models.

DM1

DM1, as the payload of T-DM1, has been extensively studied in numerous breast cancer models.

In Vitro Cytotoxicity of T-DM1 in Breast Cancer Cell Lines

Cell LineHER2 ExpressionIC50 (ng/mL)
SK-BR-3High10 - 100
BT-474High10 - 100
MDA-MB-453Moderate100 - 1000
MCF-7Low> 1000
MDA-MB-231Low> 1000

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Efficacy of T-DM1 in Breast Cancer Xenograft Models

T-DM1 has demonstrated significant tumor growth inhibition and regression in various HER2-positive breast cancer xenograft models. In the KATHERINE clinical trial, T-DM1 showed a clinically meaningful and statistically significant improvement in invasive disease-free survival compared to trastuzumab alone in patients with residual invasive HER2-positive early breast cancer after neoadjuvant therapy.

Experimental Protocols

Detailed experimental protocols for the evaluation of ADC efficacy are crucial for the interpretation and replication of results.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate breast cancer cells (e.g., SK-BR-3, BT-474, MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vitro Cytotoxicity Workflow Start Start SeedCells Seed Breast Cancer Cells in 96-well plates Start->SeedCells TreatADC Treat with Serial Dilutions of ADC SeedCells->TreatADC Incubate Incubate for 72h TreatADC->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at 570nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Workflow for In Vitro Cytotoxicity Assay.
In Vivo Xenograft Model

This model evaluates the anti-tumor activity of an ADC in a living organism.

  • Cell Implantation: Implant human breast cancer cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • ADC Administration: Administer the ADC intravenously to the mice.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Data Analysis: Plot tumor growth curves and compare the tumor growth in ADC-treated mice to that in control mice.

Conclusion

Based on the currently available public data, a direct and comprehensive comparison of the efficacy of this compound and DM1 in breast cancer models is not possible. DM1 stands as a clinically validated and highly effective payload for HER2-positive breast cancer, supported by a vast body of preclinical and clinical evidence. This compound is a promising maytansinoid payload; however, its potential in breast cancer remains to be elucidated through rigorous preclinical studies in relevant in vitro and in vivo models. Further research is imperative to determine the cytotoxic potency of this compound-based ADCs in a panel of breast cancer cell lines with varying receptor expression levels and to evaluate their anti-tumor activity in breast cancer xenograft models. Such studies will be critical to ascertain its relative efficacy compared to established payloads like DM1 and to define its potential role in the future of targeted breast cancer therapy.

References

comparative analysis of N-Me-L-Ala-maytansinol and DM4 cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of two potent maytansinoid derivatives, N-Me-L-Ala-maytansinol and DM4. Both are highly effective microtubule-targeting agents utilized as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. This document summarizes their shared mechanism of action, presents available quantitative cytotoxicity data, details relevant experimental protocols, and illustrates the key signaling pathway involved in their cytotoxic effect.

Mechanism of Action: Disruption of Microtubule Dynamics

Both this compound and DM4 are members of the maytansinoid family of cytotoxic agents. Their primary mechanism of action involves the inhibition of microtubule polymerization. By binding to tubulin, the fundamental protein subunit of microtubules, these compounds prevent the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis, through the intrinsic pathway.[1][2]

dot

Maytansinoid_Mechanism_of_Action cluster_cell Cancer Cell Maytansinoid This compound or DM4 Tubulin Tubulin Dimers Maytansinoid->Tubulin Microtubule Microtubule Assembly Maytansinoid->Microtubule Inhibition Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of compounds incubation1->compound_treatment incubation2 Incubate for 72 hours compound_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution (DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % viability and determine IC50 absorbance_reading->data_analysis end End data_analysis->end Apoptosis_Signaling_Pathway cluster_pathway Intrinsic Apoptosis Pathway Mitotic_Arrest Mitotic Arrest (due to microtubule disruption) Bax_Bak Activation of Bax/Bak Mitotic_Arrest->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Release of Cytochrome c MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Validating the Target Specificity of N-Me-L-Ala-maytansinol ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. Among the diverse array of payloads, maytansinoids, such as N-Me-L-Ala-maytansinol, are a clinically significant class. Validating the target specificity of these ADCs is paramount to ensuring their efficacy and minimizing off-target toxicity. This guide provides a comparative analysis of this compound ADCs against other common ADC platforms, supported by experimental data and detailed methodologies for crucial validation assays.

Comparative Performance Data

The selection of a cytotoxic payload is a critical decision in ADC design. Both maytansinoids and auristatins are potent microtubule inhibitors, but their distinct physicochemical properties can influence the overall performance of the ADC.[1] Maytansinoid-based ADCs are generally less hydrophobic than their auristatin counterparts, which may affect their pharmacokinetic profiles and off-target toxicities.[1][2] Conversely, auristatin-based ADCs, especially those utilizing monomethyl auristatin E (MMAE), often demonstrate a powerful bystander effect, which can be beneficial in treating tumors with varied antigen expression.[1]

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values from in vitro cytotoxicity assays, comparing maytansinoid- and auristatin-based ADCs across different cancer cell lines. It is important to note that these data are compiled from various studies and are not from direct head-to-head comparisons unless specified.

ADC TargetPayloadCell LineIC50 (ng/mL)
HER2DM1SK-BR-310-50
HER2MMAESK-BR-35-20
HER2MMAFSK-BR-320-100
CD30MMAEKarpas 2991-10
EpCAMDM1COLO 20515-30

Data compiled from multiple preclinical studies.[1]

In Vivo Efficacy in Xenograft Models

The subsequent table outlines the in vivo efficacy of maytansinoid and auristatin ADCs in various xenograft models, showcasing their tumor growth inhibition capabilities. Similar to the in vitro data, these results are gathered from different preclinical investigations.

ADC TargetPayloadXenograft ModelDosing RegimenTumor Growth Inhibition (%)
HER2DM1NCI-N87 (gastric)15 mg/kg, single dose~80
HER2MMAEJIMT-1 (breast)3 mg/kg, single dose>90
CD19DM4Raji (lymphoma)5 mg/kg, single dose~75
CD30MMAEKarpas 299 (lymphoma)1 mg/kg, single dose>95

Data compiled from multiple preclinical studies.[1]

Mechanism of Action: Microtubule Disruption

Both maytansinoids and auristatins exert their cytotoxic effects by interfering with microtubule dynamics, which are crucial for cell division. However, they bind to different sites on tubulin.[1][2] Maytansinoids bind at the vinca (B1221190) alkaloid binding site, inhibiting microtubule assembly and leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1]

ADC This compound ADC TargetCell Target Cancer Cell ADC->TargetCell 1. Targeting Binding Binding to Surface Antigen TargetCell->Binding Internalization Internalization via Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Payload This compound PayloadRelease->Payload Tubulin Tubulin Payload->Tubulin 2. Binding MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption CellCycleArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis 3. Cell Death

Caption: Cellular mechanism of a maytansinoid ADC.

Experimental Protocols for Target Specificity Validation

Accurate and reproducible assays are fundamental for the preclinical assessment of ADCs. This section details the methodologies for key experiments to validate the target specificity of this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay quantifies the metabolic activity of cells as an indicator of cell viability following ADC treatment.[3][4][5][6]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC and control antibody

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a negative control ADC (or unconjugated antibody) in complete medium.

  • Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

  • Incubation: Incubate the plates for a period that allows for the ADC to exert its effect (e.g., 72-120 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed Antigen-Positive & Antigen-Negative Cells AddADC Add ADC to Cells SeedCells->AddADC PrepareADC Prepare Serial Dilutions of ADC PrepareADC->AddADC Incubate1 Incubate (e.g., 72h) AddADC->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution Incubate2->AddSolubilizer Incubate3 Incubate Overnight AddSolubilizer->Incubate3 ReadAbsorbance Read Absorbance (570 nm) Incubate3->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow for an in vitro cytotoxicity assay.

Antibody Internalization Assay (Flow Cytometry)

This assay measures the uptake of the ADC by target cells, a critical step for payload delivery.[7][8][9][10][11]

Materials:

  • Target antigen-positive cells

  • This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Control antibody (labeled)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Trypsin-EDTA

  • Quenching solution (e.g., acidic buffer or anti-fluorophore antibody)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest target cells and resuspend them in flow cytometry buffer.

  • Antibody Binding: Incubate the cells with the fluorescently labeled ADC or control antibody on ice for 30-60 minutes to allow binding to the cell surface without internalization.

  • Washing: Wash the cells with cold flow cytometry buffer to remove unbound antibody.

  • Internalization Induction: Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A control group should remain on ice.

  • Quenching: Stop internalization by placing the cells on ice. Add a quenching solution to distinguish between surface-bound and internalized antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescent signal from the internalized ADC will be protected from quenching.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cells at each time point. An increase in MFI over time indicates internalization.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of the ADC to its target antigen.[12][13][14][15][16]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant target antigen

  • This compound ADC and unconjugated antibody

  • Immobilization buffers and reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antigen Immobilization: Immobilize the recombinant target antigen onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared for background subtraction.

  • ADC Injection: Inject a series of concentrations of the this compound ADC and the unconjugated antibody over the antigen-coated and reference flow cells.

  • Association and Dissociation: Monitor the binding (association) in real-time. After the injection, flow running buffer over the chip to monitor the dissociation of the ADC from the antigen.

  • Regeneration: After each cycle, regenerate the sensor chip surface using a suitable regeneration solution to remove the bound ADC.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Biodistribution Study

These studies track the localization of the ADC in a living organism to assess tumor targeting and potential off-target accumulation.[17][18][19][20][21]

Materials:

  • Tumor-bearing animal model (e.g., patient-derived xenograft)

  • This compound ADC radiolabeled with an isotope (e.g., Zirconium-89)

  • Imaging modality (e.g., PET scanner)

  • Gamma counter

Procedure:

  • ADC Radiolabeling: Conjugate the ADC with a chelator and then radiolabel with a suitable isotope.

  • Animal Dosing: Administer the radiolabeled ADC to tumor-bearing animals via intravenous injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 24, 48, 96, 168 hours), anesthetize the animals and perform imaging (e.g., PET scan) to visualize the distribution of the ADC.

  • Ex Vivo Biodistribution: At the final time point, euthanize the animals and collect tumors and major organs.

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor. This quantitative data reveals the extent of tumor targeting and accumulation in other tissues.

cluster_prep Preparation cluster_dosing_imaging Dosing & Imaging cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis Radiolabel Radiolabel ADC AdministerADC Administer Radiolabeled ADC Radiolabel->AdministerADC AnimalModel Prepare Tumor-Bearing Animal Model AnimalModel->AdministerADC InVivoImaging In Vivo Imaging (e.g., PET) at Time Points AdministerADC->InVivoImaging Euthanize Euthanize Animal at Final Time Point InVivoImaging->Euthanize CollectTissues Collect Tumor & Organs Euthanize->CollectTissues MeasureRadioactivity Measure Radioactivity (Gamma Counter) CollectTissues->MeasureRadioactivity CalculateIDg Calculate % Injected Dose per Gram (%ID/g) MeasureRadioactivity->CalculateIDg AssessDistribution Assess Tumor Targeting & Off-Target Accumulation CalculateIDg->AssessDistribution

Caption: Workflow for an in vivo biodistribution study.

References

A Head-to-Head Comparison of N-Me-L-Ala-maytansinol and Auristatin Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed, data-driven comparison of two prominent classes of microtubule-inhibiting payloads: N-Me-L-Ala-maytansinol, a potent maytansinoid derivative, and the widely utilized auristatins. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation ADCs.

Mechanism of Action: Distinct Binding Sites on a Common Target

Both this compound and auristatins exert their potent cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, they achieve this through interactions with different binding sites on tubulin, the fundamental protein component of microtubules.

This compound , like other maytansinoids, binds to the vinca (B1221190) alkaloid binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, a critical process for the formation of the mitotic spindle during cell division. The disruption of microtubule assembly leads to a G2/M phase cell cycle arrest, ultimately triggering programmed cell death (apoptosis).[1]

Auristatins , such as the commonly used monomethyl auristatin E (MMAE), are synthetic analogs of the natural product dolastatin 10.[1] They bind at the interface between α- and β-tubulin, a site distinct from that of maytansinoids.[1] This binding also inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1]

General Mechanism of Action for Maytansinoid and Auristatin ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endocytosis 2. Internalization (Endocytosis) Antigen->Endocytosis Lysosome 3. Lysosomal Trafficking Endocytosis->Lysosome Payload_Release 4. Payload Release Lysosome->Payload_Release Tubulin_Binding 5. Tubulin Binding Payload_Release->Tubulin_Binding Microtubule_Disruption Microtubule Disruption Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

General workflow of ADC-mediated cytotoxicity.

Physicochemical Properties: A Key Differentiator

A critical distinction between maytansinoid and auristatin-based ADCs lies in their physicochemical properties, particularly hydrophobicity.

PropertyThis compound (Maytansinoid)Auristatin (e.g., MMAE)Reference(s)
Hydrophobicity Less hydrophobicMore hydrophobic[2][3][4]
Tendency for Aggregation LowerHigher, especially at high Drug-to-Antibody Ratios (DARs)[4]
Thermal Stability (post-conjugation) DecreasedDecreased[2][4]

The lower hydrophobicity of maytansinoid-based ADCs can be advantageous, potentially leading to improved pharmacokinetics and a lower tendency for aggregation, which is a common challenge in ADC development.[3][4] However, it is important to note that the conjugation of either payload class generally leads to a decrease in the thermal stability of the antibody.[2][4]

In Vitro Cytotoxicity

Both this compound and auristatins demonstrate potent in vitro cytotoxicity against a range of cancer cell lines, with IC50 values typically in the nanomolar to picomolar range. The following table summarizes representative data from various studies. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

PayloadCell LineTargetIC50 (nM)Reference(s)
This compound MMT/EGFRvIIIEGFRvIII24
U251/EGFRvIIIEGFRvIII3
C4-2PSMA6
Auristatin (MMAE) BxPC-3Tissue Factor0.97[5]
PSN-1Tissue Factor0.99[5]
Capan-1Tissue Factor1.10[5]
Panc-1Tissue Factor1.16[5]

In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of ADCs. The data below, synthesized from various studies, demonstrates the potent in vivo efficacy of both maytansinoid and auristatin-based ADCs. As with in vitro data, direct head-to-head comparisons are limited and outcomes are highly dependent on the specific ADC construct, tumor model, and dosing regimen.

PayloadADC TargetXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference(s)
Maytansinoid (DM1) HER2NCI-N87 (gastric)15 mg/kg, single dose~80[1]
EpCAMHCT-15 (colon)680 µg/kg DM1, single doseSignificant tumor regression[6]
Auristatin (MMAE) CD30Karpas 299 (lymphoma)1 mg/kg, single dose>95[1]
FGFR2SNU-16 (gastric)5 mg/kg, Q4D x 3Partial tumor regression in >90% of animals[4]

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to the robust evaluation of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and controls. Add the dilutions to the respective wells.

  • Incubation: Incubate the plate for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

In Vitro Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare Serial Dilutions of ADC Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with ADC Prepare_Dilutions->Treat_Cells Incubate_72_120h Incubate for 72-120 hours Treat_Cells->Incubate_72_120h Add_MTT Add MTT Reagent Incubate_72_120h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for in vitro cytotoxicity assessment.
In Vivo Efficacy Study (Xenograft Model)

This protocol outlines the general procedure for assessing the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Human tumor cell line

  • Sterile PBS and Matrigel (optional)

  • Test ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups.

  • Dosing: Administer the ADC and controls via the appropriate route (typically intravenous).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specific time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis.

ADC Stability Assay in Plasma

This assay evaluates the stability of the ADC and the potential for premature payload release in a biological matrix.

Materials:

  • Test ADC

  • Fresh or frozen plasma (e.g., human, mouse)

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, ELISA)

Methodology:

  • Incubation: Incubate the ADC in plasma at 37°C for a defined time course (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Collection: At each time point, collect aliquots and immediately freeze them to stop any reactions.

  • Analysis: Analyze the samples to determine the drug-to-antibody ratio (DAR), the amount of free payload, and the integrity of the antibody.

  • Data Analysis: Plot the change in DAR or the increase in free payload over time to assess stability.

Conclusion

The choice between this compound and auristatin payloads for ADC development is a nuanced decision that requires careful consideration of multiple factors.

  • This compound and other maytansinoids offer the advantage of lower hydrophobicity, which may translate to a better pharmacokinetic profile and reduced aggregation.

  • Auristatins, particularly MMAE, are a well-established class of payloads with a proven track record in clinically approved ADCs. Their higher hydrophobicity can sometimes be modulated through linker technology.

Ultimately, the optimal payload choice will depend on the specific target antigen, the tumor microenvironment, the desired bystander effect, and the overall therapeutic index goals for the ADC. A thorough and direct comparison of ADCs constructed with each payload class, using standardized and robust assays as outlined in this guide, is essential for advancing the most promising candidates to the clinic.

References

Assessing the Immunogenicity of N-Me-L-Ala-Maytansinol ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. Among the various payloads utilized, maytansinoids, and specifically N-Me-L-Ala-maytansinol, have demonstrated significant therapeutic potential. However, a critical aspect of ADC development is the assessment of immunogenicity, as the induction of anti-drug antibodies (ADAs) can impact efficacy, safety, and pharmacokinetics. This guide provides a comparative analysis of the immunogenicity of this compound ADCs against other common ADC platforms, supported by experimental data and detailed methodologies.

Comparative Immunogenicity Profile

The immunogenic potential of an ADC is influenced by multiple factors, including the antibody backbone, the linker, and the cytotoxic payload. While comprehensive head-to-head clinical data on the immunogenicity of this compound ADCs versus other specific platforms is limited in publicly available literature, preclinical and clinical observations for various ADCs provide valuable insights.

Key Considerations for Immunogenicity:

  • Payload Moiety: The small molecule drug can act as a hapten, eliciting an immune response. Maytansinoids and auristatins, two common classes of payloads, have different chemical structures that can influence their immunogenic potential.

  • Linker Chemistry: The linker connecting the antibody to the payload can also be immunogenic. Different linker technologies, such as cleavable and non-cleavable linkers, may result in different ADA profiles.

  • Antibody Backbone: The choice of the monoclonal antibody, its degree of humanization, and any modifications can impact the overall immunogenicity of the ADC.

Table 1: Comparative Immunogenicity Data of Different ADC Platforms

ADC PlatformPayload ClassLinker Type (Example)Reported Anti-Drug Antibody (ADA) IncidenceReference
Maytansinoid-based (e.g., Ado-trastuzumab emtansine)Maytansinoid (DM1)Non-cleavable (SMCC)5.3% (ADAs primarily against linker-drug and/or neoepitopes)[1]
Auristatin-based (e.g., Brentuximab vedotin)Auristatin (MMAE)Cleavable (vc)~37% (Neutralizing antibodies detected in 62% of ADA-positive patients)[1]
Calicheamicin-based (e.g., Gemtuzumab ozogamicin)CalicheamicinCleavable (hydrazone)~1% (Antibodies to the calicheamicin/linker portion)[2]

Note: ADA incidences can vary significantly based on the specific ADC, patient population, and assay methodology.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is recommended for assessing the immunogenicity of ADCs, starting with screening assays, followed by confirmatory and characterization assays, including the assessment of neutralizing antibodies (NAbs).[3]

Anti-Drug Antibody (ADA) Screening and Confirmation Assay (Bridging ELISA)

This assay is designed to detect all antibodies that can bind to the ADC.

Principle: A bridging ELISA format is commonly used, where the ADC is used as both the capture and detection reagent.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated this compound ADC

  • Horseradish peroxidase (HRP)-conjugated this compound ADC

  • Patient serum samples

  • Positive control (e.g., rabbit anti-ADC antibodies)

  • Negative control (pooled normal human serum)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coating: Add 100 µL of biotinylated this compound ADC (at a pre-optimized concentration) to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of assay diluent to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted patient serum samples, positive controls, and negative controls to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of HRP-conjugated this compound ADC (at a pre-optimized concentration) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Confirmation: For samples that screen positive, a confirmatory assay is performed by pre-incubating the serum with an excess of the unlabeled ADC. A significant reduction in the signal confirms the presence of specific ADAs.

T-Cell Proliferation Assay

This assay assesses the potential of the ADC to induce a T-cell-dependent immune response.

Principle: Peripheral blood mononuclear cells (PBMCs) from healthy donors are exposed to the ADC, and the proliferation of T-cells is measured.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors

  • This compound ADC and comparator ADCs

  • Positive control (e.g., Keyhole Limpet Hemocyanin - KLH)

  • Negative control (media alone)

  • Cell proliferation dye (e.g., CFSE)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • 96-well U-bottom plates

  • Flow cytometer

Protocol:

  • PBMC Labeling: Label PBMCs with a cell proliferation dye like CFSE according to the manufacturer's instructions.

  • Cell Seeding: Seed the labeled PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.

  • Treatment: Add the this compound ADC, comparator ADCs, positive control, and negative control to the respective wells at various concentrations.

  • Incubation: Incubate the plate for 6-7 days at 37°C in a 5% CO2 incubator.

  • Staining: On the day of analysis, stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of proliferating T-cells (i.e., cells with reduced CFSE fluorescence).

Neutralizing Antibody (NAb) Bioassay

This assay determines if the detected ADAs can inhibit the biological activity of the ADC.

Principle: A cell-based assay is used to measure the ability of ADAs to block the cytotoxic effect of the ADC on a target cancer cell line.

Materials:

  • Target cancer cell line expressing the antigen recognized by the ADC's antibody

  • This compound ADC

  • Patient serum samples containing ADAs

  • Positive control (neutralizing anti-ADC antibody)

  • Negative control (non-neutralizing antibody or normal human serum)

  • Cell culture medium and supplements

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Sample Pre-incubation: Pre-incubate the this compound ADC at a concentration that causes approximately 80% cell killing (EC80) with diluted patient serum samples, positive controls, and negative controls for 1-2 hours at 37°C.

  • Treatment: Add the pre-incubated ADC-serum mixture to the cells.

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 72-96 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Reading: Measure the luminescence using a luminometer. A neutralizing antibody will result in an increase in cell viability (luminescence) compared to the control.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Immunogenicity Assessment

G cluster_tier1 Tier 1: Screening cluster_tier2 Tier 2: Confirmation cluster_tier3 Tier 3: Characterization screening_assay ADA Screening Assay (Bridging ELISA) confirmatory_assay Confirmatory Assay (Competitive Inhibition) screening_assay->confirmatory_assay If Positive titer_assay Titer Determination confirmatory_assay->titer_assay If Confirmed nab_assay Neutralizing Antibody (NAb) Assay titer_assay->nab_assay domain_specificity Domain Specificity (mAb, Linker, Payload) titer_assay->domain_specificity patient_sample Patient Sample patient_sample->screening_assay

Caption: Tiered approach for ADC immunogenicity testing.

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoids, including this compound, exert their cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

G cluster_cell Target Cell adc This compound ADC receptor Target Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload This compound lysosome->payload Payload Release tubulin Tubulin payload->tubulin microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption Inhibition of Polymerization mitotic_arrest Mitotic Arrest (G2/M) microtubule_disruption->mitotic_arrest bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) mitotic_arrest->bcl2_family caspase_activation Caspase Activation (Caspase-9, Caspase-3) bcl2_family->caspase_activation Mitochondrial Pathway apoptosis Apoptosis caspase_activation->apoptosis

Caption: Maytansinoid ADC mechanism of action.

Conclusion

The immunogenicity assessment of this compound ADCs is a critical component of their development. By employing a comprehensive, tiered testing strategy and comparing the results with data from other ADC platforms, researchers can gain a thorough understanding of the immunogenic potential of their candidate molecules. This knowledge is essential for mitigating risks and optimizing the design of safer and more effective antibody-drug conjugates for cancer therapy.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Me-L-Ala-maytansinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Me-L-Ala-maytansinol, a potent maytansinoid payload used in antibody-drug conjugates (ADCs), is critical throughout the drug development lifecycle. The selection and validation of an appropriate analytical method are paramount to ensure reliable data for pharmacokinetic, toxicokinetic, and efficacy studies. Cross-validation of different analytical methods is a crucial step to demonstrate the consistency and reliability of results across different platforms and laboratories. This guide provides a comparative overview of common analytical methods for maytansinoid quantification and outlines a framework for their cross-validation, supported by experimental data from related maytansinoid compounds.

Principles of Analytical Method Cross-Validation

Cross-validation of bioanalytical methods is essential to ensure that data from different analytical techniques or laboratories are comparable.[1] This process is guided by regulatory frameworks such as the International Council for Harmonisation (ICH) M10 and the U.S. Food and Drug Administration (FDA) Q2(R2) guidelines, which emphasize the importance of demonstrating that a method is suitable for its intended purpose.[2][3][4][5][6][7][8][9][10][11] The core principle is to analyze the same set of quality control (QC) samples using the different methods being compared and to assess the agreement of the obtained concentration values.

Comparison of Analytical Methods for Maytansinoid Quantification

Several analytical techniques can be employed for the quantification of maytansinoids like this compound. The most common methods include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.

Below is a summary of the performance characteristics of these methods based on published data for related maytansinoid compounds. It is important to note that a direct cross-validation study for this compound is not publicly available; therefore, this data serves as a representative comparison.

Table 1: Comparison of Performance Characteristics of Analytical Methods for Maytansinoid Quantification

ParameterLC-MS/MSELISAHPLC-DAD
Analyte(s) DM4 & S-methyl-DM4Maytansinoid CatabolitesDM4 & S-Me-DM4
Matrix Human PlasmaCell Lysates & MediaHuman Plasma
Linearity Range 0.100–50.0 ng/mL[12]Not explicitly stated, EC50 ~0.1 nM[13][14]0.06–20 μg/mL[15]
Limit of Quantification (LOQ) 0.100 ng/mL[12]Not explicitly stated, high sensitivity0.06 μg/mL[15]
Limit of Detection (LOD) Not reportedNot reported0.025 μg/mL[15]
Accuracy (% Bias) Within ±15% of nominalNot reported-10.4% to 7.5%[15]
Precision (% CV) ≤15%Not reported0.7% to 10.5%[15]
Selectivity High (based on mass-to-charge ratio)High (antibody-based)Moderate (chromatographic separation)
Throughput Moderate to HighHighLow to Moderate

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. The following sections provide an overview of typical methodologies for LC-MS/MS, ELISA, and HPLC analysis of maytansinoids.

LC-MS/MS Method for Maytansinoid Quantification

Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the sensitive and selective quantification of small molecules in complex biological matrices.[16]

Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[12][17]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

ELISA Method for Maytansinoid Quantification

ELISA is a high-throughput immunoassay that offers excellent sensitivity for the detection of maytansinoids.[13]

Assay Principle: A competitive ELISA format is often used. In this setup, free maytansinoid in the sample competes with a maytansinoid-conjugate coated on the microplate for binding to a limited amount of anti-maytansinoid antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of maytansinoid in the sample.

Protocol Overview:

  • Coating: Coat a 96-well microplate with a maytansinoid-protein conjugate (e.g., BSA-maytansinoid) and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Competition: Add standards, controls, and samples to the wells, followed by the addition of a biotinylated anti-maytansinoid antibody. Incubate for 1-2 hours.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction with an acid solution.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm).

HPLC-DAD Method for Maytansinoid Quantification

HPLC with DAD detection is a robust and widely available technique for the quantification of analytes that possess a chromophore.

Sample Preparation:

  • Protein Precipitation: Similar to the LC-MS/MS method, precipitate plasma proteins using acetonitrile.

  • Supernatant Drying: Dry the supernatant under vacuum.

  • Reconstitution: Reconstitute the dried sample in the mobile phase.[15]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of water and methanol (B129727) or acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode-array detector monitoring at a wavelength corresponding to the maximum absorbance of the maytansinoid.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion QC_Samples Prepare QC Samples (Low, Mid, High) Method_A Analyze with Method A (e.g., LC-MS/MS) QC_Samples->Method_A Method_B Analyze with Method B (e.g., ELISA) QC_Samples->Method_B Data_A Concentration Data from Method A Method_A->Data_A Data_B Concentration Data from Method B Method_B->Data_B Comparison Compare Results (e.g., Bland-Altman Plot, %Difference) Data_A->Comparison Data_B->Comparison Conclusion Acceptance Criteria Met? (e.g., ≤20% Difference) Comparison->Conclusion Decision Decision Conclusion->Decision Pass Methods are Interchangeable Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The cross-validation of analytical methods for the quantification of this compound is a critical exercise to ensure data integrity and comparability across different analytical platforms. While direct comparative data for this specific maytansinoid is limited, the methodologies and performance characteristics of related compounds provide a strong foundation for establishing and validating analytical methods. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies requiring low detection limits. ELISA provides a high-throughput alternative, particularly for screening purposes. HPLC-DAD remains a robust and accessible method for samples with higher concentrations of the analyte. By following a structured cross-validation workflow and adhering to regulatory guidelines, researchers can confidently select and utilize the most appropriate analytical method for their specific needs in the development of maytansinoid-based ADCs.

References

The Tipping Point of Toxicity: A Comparative Analysis of Bystander Killing Efficiency in Maytansinoid Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload for an antibody-drug conjugate (ADC) is a critical decision that profoundly influences therapeutic efficacy. Beyond direct targeting of antigen-positive cancer cells, the "bystander effect"—the ability of a payload to kill adjacent antigen-negative cells—is a key determinant of an ADC's success, particularly in heterogeneous tumors. This guide provides an objective comparison of the bystander killing effect of different maytansinoid payloads, supported by experimental data and detailed methodologies, to inform rational ADC design.

Maytansinoids, potent microtubule-inhibiting agents, have been a mainstay in ADC development.[1] However, not all maytansinoid-based ADCs are created equal in their ability to induce bystander killing. The efficiency of this effect is intricately linked to the physicochemical properties of the released payload, which are in turn dictated by the linker technology and the specific maytansinoid derivative employed.[2][3]

Quantitative Comparison of Bystander Killing

The bystander effect of maytansinoid ADCs is primarily mediated by the release of membrane-permeable, uncharged metabolites that can diffuse from the target cell into neighboring cells.[] In contrast, ADCs with non-cleavable linkers, such as the approved ADC ado-trastuzumab emtansine (T-DM1), release charged metabolites that are largely unable to cross the cell membrane, resulting in a negligible bystander effect.[2][5]

The following table summarizes quantitative data from in vitro co-culture assays, a standard method for assessing bystander killing. In these assays, a lower number of antigen-positive (Ag+) cells required to achieve 50% killing of a constant number of antigen-negative (Ag-) bystander cells indicates a more potent bystander effect.

Maytansinoid ADC ConfigurationLinker TypeKey Metabolite PropertyNumber of Ag+ Cells for 50% Bystander Killing (approx.)Relative Bystander Killing Potency
Disulfide-linked Maytansinoid (e.g., 1b) Cleavable (Disulfide)Thiol-bearing (reactive)2000Baseline
Peptide-anilino linked Maytansinoid (e.g., 4b) Cleavable (Peptide)Aniline-bearing950~2.1x > Disulfide-linked
Immolative ADC (n=3 methylene (B1212753) units, 7e) Cleavable (Peptide)Hydrophobic1800~1.1x > Disulfide-linked
Immolative ADC (n=5 methylene units, 7c) Cleavable (Peptide)More Hydrophobic700~2.9x > Disulfide-linked
Immolative ADC (l-Ala-d-Ala-l-Ala peptide, 6a-c) Cleavable (Peptide)Hydrophobic400~5x > Disulfide-linked
Immolative ADC (adjacent l-alanyl, 6d) Cleavable (Peptide)Hydrophobic1250~1.6x > Disulfide-linked

Data synthesized from studies by P. S. Dragovich, et al.[2][6]

These data clearly demonstrate that modifications to both the maytansinoid side chain and the linker can significantly enhance the bystander effect. Increasing the hydrophobicity of the released metabolite, for instance by increasing the number of methylene units in the maytansinoid side chain, directly correlates with improved bystander killing.[2][6] Furthermore, the stability of the linker is crucial; linkers that are too labile may release the payload prematurely in circulation, leading to off-target toxicity, while highly stable linkers can more effectively deliver the payload to the tumor microenvironment for a localized bystander effect.[2]

Experimental Protocols

Standardized in vitro assays are crucial for quantifying and comparing the bystander killing capacity of different ADC payloads. The co-culture bystander assay is a widely used method.

Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of an ADC.[3][7]

Detailed Methodology:

  • Cell Line Preparation:

    • Antigen-positive (Ag+) cells (e.g., HER2-positive Jeg-3 or HCC827 cells).

    • Antigen-negative (Ag-) cells that are stably transfected with a reporter gene, such as luciferase (e.g., Nam/Luc or MCF-7).[2][6]

  • Co-culture Seeding:

    • Seed a fixed number of Ag- cells into the wells of a 96-well plate.

    • Add a variable number of Ag+ cells to these wells to create different Ag+:Ag- cell ratios.

    • Include control wells with only Ag- cells and wells with only Ag+ cells.

  • ADC Treatment:

    • Treat the co-cultures with a predetermined concentration of the maytansinoid ADC. This concentration should be highly cytotoxic to the Ag+ cells but non-toxic to the Ag- cells in monoculture.

    • Incubate the plates for a period sufficient to allow for ADC internalization, processing, and bystander killing (typically 3-5 days).

  • Viability Assessment:

    • Measure the viability of the Ag- cells using a specific assay that does not detect the Ag+ cells. For luciferase-expressing Ag- cells, this is done by adding a luciferase substrate and measuring the resulting luminescence.

    • The number of Ag+ cells required to cause 50% death of the Ag- cells is then determined and used as a quantitative measure of the bystander effect.[6]

Visualizing the Mechanisms of Bystander Killing

The following diagrams illustrate the key concepts and workflows related to the bystander effect of maytansinoid ADCs.

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_ag_positive Antigen-Positive Cell cluster_ag_negative Antigen-Negative Bystander Cell ADC Maytansinoid ADC Antigen Target Antigen ADC->Antigen 1. Binding Internalization Internalization & Lysosomal Trafficking Antigen->Internalization 2. Internalization Payload_Release Cleavage & Payload Release Internalization->Payload_Release 3. Processing Metabolite Membrane-Permeable Maytansinoid Metabolite Payload_Release->Metabolite Cell_Death_Ag_Pos Apoptosis Metabolite->Cell_Death_Ag_Pos 4a. Direct Killing Metabolite_Influx Metabolite Diffusion Metabolite->Metabolite_Influx 4b. Bystander Effect Cell_Death_Ag_Neg Apoptosis Metabolite_Influx->Cell_Death_Ag_Neg 5. Bystander Killing

Caption: Mechanism of maytansinoid ADC bystander killing.

CoCulture_Assay_Workflow cluster_workflow Co-Culture Bystander Assay Workflow start Start seed_cells Seed fixed number of Ag- cells and variable number of Ag+ cells start->seed_cells add_adc Treat with Maytansinoid ADC seed_cells->add_adc incubate Incubate for 3-5 days add_adc->incubate measure_viability Measure viability of Ag- cells (e.g., Luciferase assay) incubate->measure_viability analyze_data Determine number of Ag+ cells for 50% Ag- cell killing measure_viability->analyze_data end End analyze_data->end

Caption: Experimental workflow for the co-culture bystander assay.

References

Validating the Microtubule-Disrupting Action of N-Me-L-Ala-maytansinol via Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Me-L-Ala-maytansinol, a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), and its mechanism of action. We delve into the validation of its therapeutic activity through genetic knockdown studies, offering a framework for researchers to assess its performance against other maytansinoid-based alternatives.

Mechanism of Action: Targeting the Cellular Skeleton

This compound, like other maytansinoids such as DM1 (emtansine) and DM4 (ravtansine), exerts its potent cytotoxic effects by targeting tubulin, a critical component of microtubules.[1][2][] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[][][5] By binding to tubulin, maytansinoids inhibit its polymerization into microtubules.[1][5][6] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[][5][7]

The high cytotoxicity of maytansinoids, often thousands of times more potent than traditional chemotherapeutic agents, makes them ideal payloads for ADCs.[] When conjugated to a monoclonal antibody that targets a tumor-specific antigen, the maytansinoid is delivered directly to cancer cells, minimizing systemic toxicity.[8][9] Upon internalization of the ADC, the linker is cleaved, releasing the maytansinoid payload to exert its anti-tubulin activity.[5][6][8][10]

cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload This compound Lysosome->Payload Linker Cleavage & Release Tubulin Tubulin Dimers Payload->Tubulin Inhibition Microtubule Microtubule Assembly Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis start Start: Cancer Cell Culture transfection Transfect with: 1. siTUBB (Targeting Tubulin) 2. siControl (Non-targeting) start->transfection incubation Incubate for 48-72h transfection->incubation verification Verify Knockdown (Western Blot / qRT-PCR) incubation->verification cytotoxicity Treat with this compound (Serial Dilution) incubation->cytotoxicity viability Assess Cell Viability (MTT Assay) cytotoxicity->viability analysis Calculate and Compare IC50 Values viability->analysis conclusion Conclusion: Increased IC50 in siTUBB cells validates tubulin as the primary target. analysis->conclusion

References

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for N-Me-L-Ala-Maytansinol Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of efficacious and safe antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the highly potent cytotoxic payload, N-Me-L-Ala-maytansinol, dictates the stability of the ADC in circulation and the mechanism of payload release at the target tumor site. This guide provides an objective comparison of cleavable and non-cleavable linkers for maytansinoid-based ADCs, supported by experimental data and detailed methodologies to inform rational ADC design.

The fundamental distinction between these two linker strategies lies in their payload release mechanisms. Cleavable linkers are engineered to be selectively degraded by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, changes in pH, or the reducing environment.[1][2][3] In contrast, non-cleavable linkers necessitate the complete degradation of the antibody in the lysosome to release the payload.[1][3][4] This difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[3]

ADCs with cleavable linkers can release the unmodified, potent payload. If this payload is membrane-permeable, it can diffuse out of the target cell and eliminate neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[2][3] This can be particularly advantageous in treating heterogeneous tumors.[3] Conversely, ADCs with non-cleavable linkers release a payload-linker-amino acid complex, which is typically charged and less permeable, thereby limiting the bystander effect but potentially offering a superior safety profile due to reduced off-target toxicity.[4][5]

Quantitative Data Comparison

| In Vitro Cytotoxicity of Maytansinoid ADCs | | :--- | :--- | :--- | | ADC Construct | Linker Type | Target Cell Line | IC50 (ng/mL) | | Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | SK-BR-3 | 0.2 | | Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (Thioether) | SK-BR-3 | 0.3 | | Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | BT-474 | 0.4 | | Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (Thioether) | BT-474 | 0.3 | | Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | BT474-EEI | 10 | | Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (Thioether) | BT474-EEI | 3 | | Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | MCF7-neo/HER2 | 30 | | Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (Thioether) | MCF7-neo/HER2 | 3 |

Note: Data is compiled from studies on DM1-containing ADCs and serves as a representative comparison.[6][7]

| In Vivo Performance of Maytansinoid ADCs in Xenograft Models | | :--- | :--- | :--- | :--- | | ADC Construct | Linker Type | Xenograft Model | Tumor Growth Inhibition | Plasma Clearance | | Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | BT474-EEI | Similar potency to T-DM1 | Faster | | Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (Thioether) | BT474-EEI | Similar potency to T-SPP-DM1 | Slower |

Note: In vivo potency was found to be similar despite differences in plasma clearance. Slower clearance of the non-cleavable ADC led to higher overall tumor concentrations of the conjugate and its catabolites.[6][7]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

Mechanism of Action: Cleavable vs. Non-cleavable Linkers cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC Binds 1. ADC binds to cell surface antigen Internalization_C 2. Internalization via endocytosis ADC Binds->Internalization_C Lysosome_C 3. Trafficking to lysosome Internalization_C->Lysosome_C Cleavage 4. Linker cleavage (e.g., enzymatic, pH) Lysosome_C->Cleavage Payload Release_C 5. Release of free, membrane-permeable This compound Cleavage->Payload Release_C Bystander Effect 6. Bystander killing of neighboring cells Payload Release_C->Bystander Effect Target Cell Death_C 7. Target cell death Payload Release_C->Target Cell Death_C ADC Binds_NC 1. ADC binds to cell surface antigen Internalization_NC 2. Internalization via endocytosis ADC Binds_NC->Internalization_NC Lysosome_NC 3. Trafficking to lysosome Internalization_NC->Lysosome_NC Degradation 4. Proteolytic degradation of the antibody Lysosome_NC->Degradation Payload Release_NC 5. Release of payload-linker- amino acid catabolite Degradation->Payload Release_NC No Bystander 6. No bystander effect (membrane impermeable) Payload Release_NC->No Bystander Target Cell Death_NC 7. Target cell death Payload Release_NC->Target Cell Death_NC Experimental Workflow for ADC Comparison Start ADC Constructs (Cleavable & Non-cleavable) InVitro In Vitro Characterization Start->InVitro InVivo In Vivo Evaluation Start->InVivo Cytotoxicity Cytotoxicity Assay (IC50) InVitro->Cytotoxicity PlasmaStability Plasma Stability Assay InVitro->PlasmaStability Analysis Data Analysis & Comparison Cytotoxicity->Analysis PlasmaStability->Analysis Xenograft Xenograft Efficacy Study InVivo->Xenograft PK Pharmacokinetic Analysis InVivo->PK Xenograft->Analysis PK->Analysis Conclusion Conclusion on Optimal Linker Strategy Analysis->Conclusion

References

A Comparative Guide to the Pharmacokinetic Profiles of Maytansinoid-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary maytansinoid ADCs discussed in this guide are:

  • Trastuzumab Emtansine (T-DM1) , which utilizes the DM1 payload.

  • SAR3419 (Coltuximab Ravtansine) , which employs the DM4 payload.

  • Lorvotuzumab Mertansine (IMGN901) , also featuring the DM1 payload.

N-Me-L-Ala-maytansinol is a hydrophobic and cell-permeable maytansinoid derivative designed for use in ADCs. Its pharmacokinetic profile, once conjugated to an antibody, is expected to be influenced by the same factors that govern the disposition of T-DM1, SAR3419, and IMGN901, namely the antibody's properties, the linker stability, and the drug-to-antibody ratio (DAR).

Comparative Pharmacokinetic Data of Maytansinoid ADCs

The pharmacokinetic parameters of ADCs are complex and are influenced by the monoclonal antibody backbone, the linker chemistry, and the cytotoxic payload. The following table summarizes key pharmacokinetic parameters for T-DM1, SAR3419, and IMGN901 from clinical and preclinical studies. It is important to note that these parameters reflect the behavior of the entire ADC molecule.

ParameterTrastuzumab Emtansine (T-DM1)SAR3419 (Coltuximab Ravtansine)Lorvotuzumab Mertansine (IMGN901)
Payload DM1DM4DM1
Linker Type Non-cleavable thioether (SMCC)Cleavable disulfide (SPDB)Cleavable disulfide
Clearance 0.676 L/day0.2 to 0.6 L/d/m²Dose-dependent
Terminal Half-life 3.94 days3 to 7 daysDose-dependent
Volume of Distribution (Vc) 3.127 LNot explicitly statedNot explicitly stated
Key Findings A linear two-compartment model describes its pharmacokinetics.[1] Clearance is faster than unconjugated trastuzumab.[2]Exhibits linear kinetics with low clearance.[3]Safety and signals of clinical activity have been demonstrated in a Phase I trial.[4][5]

The Influence of Linker Chemistry and DAR on Pharmacokinetics

The stability of the linker connecting the maytansinoid to the antibody is a critical determinant of an ADC's pharmacokinetic profile and therapeutic index.[][]

  • Non-cleavable linkers , such as the thioether linker in T-DM1, are designed to be stable in circulation, with payload release occurring primarily after internalization of the ADC into the target cell and lysosomal degradation of the antibody.[8][9] This generally leads to a longer half-life of the intact ADC and lower systemic exposure to the free cytotoxic payload.[9][10]

  • Cleavable linkers , like the disulfide linkers in SAR3419 and IMGN901, are designed to be cleaved in the reducing environment of the cell.[8] This can lead to more rapid release of the payload within the tumor microenvironment and potentially a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[][11] However, premature cleavage in circulation can lead to off-target toxicity. The stability of disulfide linkers can be modulated to control the rate of payload release.[12]

The drug-to-antibody ratio (DAR) also significantly impacts pharmacokinetics. Higher DARs can increase the potency of the ADC but may also lead to faster clearance, particularly due to increased hydrophobicity and potential for aggregation.[12][13] Studies have shown that maytansinoid conjugates with a DAR between 2 and 6 generally have a better therapeutic index than those with a very high DAR (e.g., 9-10), which tend to be cleared more rapidly.[12][13]

Experimental Protocols

The determination of pharmacokinetic parameters for maytansinoid ADCs involves a series of well-defined experimental procedures.

Preclinical Pharmacokinetic Studies in Rodents
  • Animal Model : Typically, preclinical pharmacokinetic studies are conducted in rats or mice.[8]

  • Dosing : The ADC is administered intravenously as a single dose.[14]

  • Sample Collection : Blood samples are collected at various time points post-administration. Plasma is then separated by centrifugation.

  • Sample Preparation : Due to the reactivity of thiol-containing maytansinoids like DM1 and DM4, plasma samples are often pre-treated with a reducing agent followed by an alkylating agent to stabilize the analyte before analysis.[15] Protein precipitation is a common method to remove the antibody component and other large molecules.[16][17]

  • Analytical Method : The concentration of the ADC, total antibody, and free maytansinoid and its metabolites are quantified using methods like enzyme-linked immunosorbent assay (ELISA) for the antibody and ADC, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the small molecule components.[16][17][18][19]

  • Data Analysis : The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine parameters such as clearance, volume of distribution, and half-life.

Human Clinical Trials

Pharmacokinetic assessments in human trials follow a similar workflow but with more extensive sampling and analysis to account for inter-patient variability. Population pharmacokinetic modeling is often employed to identify covariates that may influence the drug's disposition.[1][2]

Visualizing Experimental Workflows and Metabolic Pathways

Diagram 1: General Workflow for Preclinical Pharmacokinetic Analysis of Maytansinoid ADCs

ADC_PK_Workflow cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation animal_dosing ADC Administration (IV Infusion) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation stabilization Analyte Stabilization (Reduction & Alkylation) centrifugation->stabilization extraction Protein Precipitation & Solid Phase Extraction stabilization->extraction elisa ELISA (Total Antibody, Intact ADC) extraction->elisa lcms LC-MS/MS (Free Payload & Metabolites) extraction->lcms pk_modeling Pharmacokinetic Modeling (Clearance, Half-life, Vd) elisa->pk_modeling lcms->pk_modeling

Caption: Workflow for preclinical pharmacokinetic analysis of maytansinoid ADCs.

Diagram 2: Intracellular Metabolism of a Disulfide-Linked Maytansinoid ADC (e.g., SAR3419)

Maytansinoid_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) cluster_action Cellular Effect ADC Antibody-SPDB-DM4 (e.g., SAR3419) Lysosome Lysosomal Degradation ADC->Lysosome Internalization Metabolite1 Lysine-SPDB-DM4 Lysosome->Metabolite1 Antibody Proteolysis Metabolite2 Free DM4 (thiol) Metabolite1->Metabolite2 Disulfide Reduction Metabolite3 S-methyl DM4 Metabolite2->Metabolite3 S-methylation Tubulin Tubulin Binding Metabolite3->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

Caption: Intracellular metabolic pathway of a disulfide-linked maytansinoid ADC.

Conclusion

The pharmacokinetic profile of a maytansinoid ADC is a multifactorial characteristic determined by the interplay of the antibody, linker, and the maytansinoid payload itself. While direct comparative data on this compound is lacking, the extensive research on ADCs like T-DM1, SAR3419, and IMGN901 provides a robust framework for predicting its behavior. The choice of a stable, non-cleavable linker generally results in a longer systemic half-life of the ADC, whereas cleavable linkers can offer advantages in terms of payload release and potential bystander killing, albeit with a potential for increased systemic toxicity if not optimally designed. The drug-to-antibody ratio is another critical parameter that needs to be carefully optimized to balance potency and clearance. Future studies directly comparing ADCs constructed with this compound against those with established maytansinoids like DM1 and DM4 will be crucial for fully elucidating its pharmacokinetic advantages and guiding its clinical development.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N-Me-L-Ala-maytansinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of N-Me-L-Ala-maytansinol, a potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Adherence to these procedures is critical for ensuring the safety of researchers and the environment. This information is intended for an audience of researchers, scientists, and drug development professionals.

This compound is a highly cytotoxic agent designed to target and kill cancer cells. Due to its potent biological activity, all materials that come into contact with this compound, including unused product, contaminated labware, and personal protective equipment (PPE), must be handled and disposed of as hazardous cytotoxic waste.

Waste Categorization and Handling

Proper segregation of waste is the first and most critical step in the disposal process. This compound waste is categorized based on the concentration of the cytotoxic compound.

Waste CategoryDescriptionExamplesDisposal Container
Bulk Cytotoxic Waste Waste containing or saturated with this compound.Unused or expired this compound, grossly contaminated PPE, spill cleanup materials.Yellow, rigid, puncture-proof container with a purple lid, clearly labeled as "Cytotoxic Waste" and/or displaying the cytotoxic symbol.
Trace Cytotoxic Waste Items that are contaminated with residual amounts of this compound.Empty vials, used syringes and needles, contaminated gloves, gowns, and labware.Yellow and purple-colored waste bags for non-sharps. Purple-lidded sharps containers for any sharps waste.

Experimental Protocol: Decontamination of Surfaces

In the event of a spill or for routine cleaning of surfaces that have come into contact with this compound, the following decontamination procedure should be followed:

  • Preparation: Ensure all personnel involved are wearing appropriate PPE, including two pairs of chemotherapy-grade gloves, a disposable gown, eye protection, and a respirator.

  • Containment: Isolate the spill area. Use absorbent pads to gently cover and absorb any liquid.

  • Deactivation (if applicable and approved): For some cytotoxic agents, a chemical deactivating solution may be used. Consult your institution's Environmental Health and Safety (EHS) office for approved deactivating agents for maytansinoids.

  • Cleaning:

    • Step 1: Clean the area with a detergent solution.

    • Step 2: Rinse the area with purified water.

    • Step 3: Disinfect the area with an appropriate disinfectant (e.g., 70% isopropyl alcohol).

  • Disposal: All materials used for decontamination, including absorbent pads and wipes, must be disposed of as bulk cytotoxic waste.

Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound waste.

Proper Disposal Workflow for this compound cluster_0 Waste Disposal Process Start Start: Generation of This compound Waste Segregate 1. Segregate Waste at Point of Generation Start->Segregate Bulk Bulk or Trace? Segregate->Bulk Package_Bulk 2a. Package Bulk Waste in Labeled Yellow/Purple Container Bulk->Package_Bulk Bulk Package_Trace 2b. Package Trace Waste in Labeled Yellow/Purple Bag or Sharps Container Bulk->Package_Trace Trace Store 3. Store in Designated Hazardous Waste Area Package_Bulk->Store Package_Trace->Store Arrange 4. Arrange for Pickup by Certified Hazardous Waste Vendor Store->Arrange End End: Incineration at a Permitted Facility Arrange->End

Caption: Disposal workflow for this compound waste.

Disclaimer: The information provided is a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific protocols for cytotoxic waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste management.

Safeguarding Researchers: A Comprehensive Guide to Handling N-Me-L-Ala-maytansinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with the highly potent cytotoxic agent, N-Me-L-Ala-maytansinol. Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination.

This compound, a derivative of the potent microtubule-targeting agent maytansine, is a critical component in the development of Antibody-Drug Conjugates (ADCs).[1] Its high cytotoxicity necessitates stringent handling procedures.

Quantitative Safety and Potency Data

Due to the high potency of maytansinoids, occupational exposure limits (OELs) are typically in the nanogram per cubic meter range. While a specific OEL for this compound is not publicly available, its cytotoxic nature demands handling with the highest level of precaution. The following table summarizes its known cytotoxic potency.

Cell LineIC50 Value
MMT/EGFRvIII24 nM
U251/EGFRvIII3 nM
C4-26 nM
(Data sourced from publicly available information)[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound in any form (powder or solution).

PPE CategorySpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves. Inner glove tucked under the gown cuff, outer glove covering the cuff.Prevents skin contact and allows for safe removal of the outer pair upon leaving the designated handling area.
Gown Disposable, solid-front, back-closing gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene).Protects against splashes and contamination of personal clothing.
Eye Protection Chemical splash goggles and a full-face shield.Provides comprehensive protection for the eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form. This may include a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter or an N100, R100, or P100 disposable filtering facepiece respirator.[3] For handling solutions, a fit-tested N95 respirator may be sufficient, based on a risk assessment.Prevents inhalation of the highly potent powder.
Additional Protection Disposable sleeve covers and shoe covers.Ensures complete coverage and prevents the tracking of contaminants outside of the designated work area.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or a containment isolator.

1. Preparation and Weighing (Powder Form):

  • Designated Area: All manipulations of the solid compound must be performed in a containment ventilated enclosure (CVE) or an isolator.

  • Decontamination: Before and after handling, decontaminate the work surface with an appropriate inactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol (B145695) and then sterile water.

  • Weighing: Use a dedicated, calibrated analytical balance inside the containment unit. Utilize disposable weigh boats or papers.

  • Tool Handling: Use dedicated spatulas and other equipment. These should be decontaminated immediately after use or disposed of as hazardous waste.

2. Solution Preparation:

  • Solvent: this compound is soluble in DMSO.[] Use high-purity, anhydrous DMSO.

  • Procedure:

    • Ensure all necessary equipment (vortexer, pipettes, etc.) is within the containment unit.

    • Carefully add the solvent to the vial containing the powdered this compound.

    • Cap the vial securely before vortexing or sonicating to aid dissolution.[5]

    • Visually inspect to ensure complete dissolution before proceeding.

  • Stock Solutions: Prepare stock solutions at a known concentration (e.g., 10 mM in DMSO). Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

3. Experimental Use:

  • Dilutions: Perform serial dilutions within the containment unit.

  • Cell Culture: When adding the compound to cell cultures, use caution to avoid splashes or aerosols.

  • Incubation: Clearly label all flasks, plates, and tubes containing the compound.

Disposal Plan: Managing Contaminated Waste

All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be segregated from general laboratory trash.

  • Solid Waste:

    • Sharps: Needles, syringes, and scalpels must be placed in a designated, puncture-proof sharps container for cytotoxic waste.

    • Non-Sharps: All contaminated items, including gloves, gowns, weigh boats, pipette tips, and vials, must be placed in a clearly labeled, leak-proof, yellow cytotoxic waste bag within a rigid, lidded container.

  • Liquid Waste:

    • Collect all contaminated liquid waste, including unused solutions and media from treated cells, in a designated, sealed, and clearly labeled hazardous waste container.

    • Chemical inactivation of the liquid waste using a validated method (e.g., treatment with sodium hypochlorite (B82951) for a sufficient contact time) should be performed according to institutional guidelines before final disposal.

  • Decontamination of Work Surfaces and Equipment:

    • At the end of each work session, thoroughly decontaminate all surfaces and non-disposable equipment.

    • Use a proven decontamination procedure, such as a multi-step process involving an inactivating agent, a cleaning agent, and a final rinse.

Experimental Protocol: Preparation of a 1 µM Working Solution

This protocol outlines the preparation of a 1 µM working solution from a 10 mM stock solution of this compound in DMSO.

Materials:

  • 10 mM this compound in DMSO (stock solution)

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure (to be performed in a biological safety cabinet):

  • Intermediate Dilution (100 µM):

    • Pipette 990 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM this compound stock solution to the tube.

    • Mix thoroughly by gentle pipetting or brief vortexing. This creates a 100 µM intermediate solution.

  • Final Working Solution (1 µM):

    • Pipette 990 µL of pre-warmed cell culture medium into a new sterile microcentrifuge tube.

    • Add 10 µL of the 100 µM intermediate solution to this tube.

    • Mix thoroughly. This results in a 1 µM working solution ready for treating cells.

Note: Always prepare fresh working solutions for each experiment to ensure potency and stability.

Visual Workflow for Safe Handling and Disposal

G Workflow for Handling this compound cluster_prep Preparation & Handling cluster_disposal Disposal start Start: Obtain this compound ppe Don Full PPE start->ppe containment Enter Containment Area (Fume Hood / Isolator) ppe->containment weigh Weigh Powder containment->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_solids Collect Solid Waste (Gloves, Plastics) experiment->collect_solids collect_liquids Collect Liquid Waste (Solutions, Media) experiment->collect_liquids decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate waste_disposal Dispose as Hazardous Cytotoxic Waste collect_solids->waste_disposal collect_liquids->waste_disposal decontaminate->waste_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.